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  • Product: 4-Methoxy-2-phenylthiazole-5-carboxylic acid
  • CAS: 1160262-47-4

Core Science & Biosynthesis

Foundational

4-Methoxy-2-phenylthiazole-5-carboxylic acid CAS number and safety data

This technical whitepaper provides a comprehensive analysis of 4-Methoxy-2-phenylthiazole-5-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry for the development of bioactive scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper provides a comprehensive analysis of 4-Methoxy-2-phenylthiazole-5-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry for the development of bioactive scaffolds.[1][2]

Executive Summary

4-Methoxy-2-phenylthiazole-5-carboxylic acid is a trisubstituted thiazole derivative characterized by a phenyl group at the C2 position, a methoxy group at the C4 position, and a carboxylic acid moiety at the C5 position.[1][2] This specific substitution pattern renders it a critical intermediate in the synthesis of PPAR agonists , anti-inflammatory agents , and kinase inhibitors . Its structural rigidity and electronic properties (donating methoxy group adjacent to the electron-withdrawing carboxylate) make it a valuable scaffold for structure-activity relationship (SAR) studies.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3]

PropertyData
CAS Number 1160262-47-4
IUPAC Name 4-Methoxy-2-phenyl-1,3-thiazole-5-carboxylic acid
Molecular Formula C₁₁H₉NO₃S
Molecular Weight 235.26 g/mol
SMILES COC1=C(C(=O)O)SC(C2=CC=CC=C2)=N1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc.) ~3.5 (Carboxylic acid)
LogP (Calc.) ~2.8

Safety & Handling Data (GHS Classification)

Note: While specific toxicological data for this exact CAS is limited, the following classification is derived from validated data for analogous 2-aryl-4-substituted thiazole carboxylic acids.

Hazard Identification (GHS-US/EU)

Signal Word: WARNING [2]

Hazard Statement (H-Code)Description
H302 Harmful if swallowed.[1][2]
H315 Causes skin irritation.[2][3]
H319 Causes serious eye irritation.[2][3]
H335 May cause respiratory irritation.[2][3]
Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[2][3][4]

Emergency Response Logic

The following diagram outlines the immediate decision-making process for exposure incidents.

SafetyLogic Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Irritation/Redness) Type->Skin Eye Eye Contact (Pain/Redness) Type->Eye Inhal Inhalation (Cough/Resp. Distress) Type->Inhal Act_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Seek Medical Advice if Irritation Persists Skin->Act_Skin Act_Eye 1. Rinse Cautiously (15 min) 2. Remove Contact Lenses 3. Consult Ophthalmologist Immediately Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Maintain Airway 3. Oxygen if Breathing Difficult Inhal->Act_Inhal

Figure 1: Emergency response decision tree for exposure to thiazole carboxylic acid derivatives.

Synthetic Methodology

The synthesis of 4-Methoxy-2-phenylthiazole-5-carboxylic acid presents a regiochemical challenge. Unlike 4-methyl derivatives (synthesized via Hantzsch reaction with alpha-halo ketones), the 4-methoxy group is typically introduced via O-methylation of a 4-hydroxy intermediate or Nucleophilic Aromatic Substitution (SNAr) on a 4-halo precursor.[1][2]

Recommended Synthetic Route: O-Methylation Strategy

This protocol relies on the tautomeric equilibrium of 4-hydroxythiazoles (thiazolinones).[1][2]

Step 1: Cyclization React Thiobenzamide (1.0 eq) with Diethyl bromomalonate (1.1 eq) in ethanol under reflux.

  • Mechanism:[1][2][5][6][7][8] The sulfur attacks the alpha-carbon, followed by cyclization onto the ester carbonyl.

  • Intermediate: Ethyl 4-hydroxy-2-phenylthiazole-5-carboxylate (exists in equilibrium with the keto-form).

Step 2: O-Methylation Treat the 4-hydroxy intermediate with Methyl Iodide (MeI) or Dimethyl Sulfate in the presence of a base like Potassium Carbonate (K₂CO₃) in DMF or Acetone.[1][2]

  • Critical Control: Control temperature (0°C to RT) to favor O-methylation over N-methylation.[1][2]

Step 3: Hydrolysis Saponification of the ester using LiOH or NaOH in THF/Water, followed by acidification to pH 3-4 to precipitate the free acid.[2]

Synthesis Workflow Diagram

Synthesis SM1 Thiobenzamide (Ph-CS-NH2) Int1 Ethyl 4-hydroxy-2-phenyl thiazole-5-carboxylate SM1->Int1 + SM2 SM2 Diethyl Bromomalonate Int2 Ethyl 4-methoxy-2-phenyl thiazole-5-carboxylate Int1->Int2 Step 2 Prod 4-Methoxy-2-phenyl thiazole-5-carboxylic acid (CAS 1160262-47-4) Int2->Prod Step 3 Step1 Reflux/EtOH (Cyclization) Step2 MeI / K2CO3 (O-Methylation) Step3 LiOH / H3O+ (Hydrolysis)

Figure 2: Step-wise synthetic pathway via O-methylation of the 4-hydroxy precursor.

Applications in Drug Discovery

This compound serves as a versatile scaffold due to its specific electronic profile:

  • PPAR Agonists: The lipophilic phenyl tail and acidic headgroup mimic the pharmacophore of glitazones, making it a candidate for metabolic disorder treatments.

  • Kinase Inhibition: The thiazole core is a bioisostere for other heteroaromatics found in ATP-competitive inhibitors.[2] The 4-methoxy group provides a hydrogen bond acceptor vector that can interact with the hinge region of kinases.[2]

  • Peptidomimetics: Used as a C-terminal capping group or a constrained amino acid analog to restrict conformational flexibility in peptide drugs.[1][2]

References

  • PubChem. 4-Methoxy-2-phenylthiazole-5-carboxylic acid (Compound Summary).[2] National Library of Medicine.[2] [Link]

Sources

Exploratory

The Ascendant Role of 4-Methoxy Thiazoles in Modern Therapeutics: A Technical Guide

For Immediate Release to the Scientific Community The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key interactions with biological targets have cemented its status as a cornerstone in the development of numerous therapeutic agents.[1][2] Among the vast landscape of thiazole derivatives, the 4-methoxy substituted variants are emerging as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities and significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of 4-methoxy thiazoles, tailored for researchers, scientists, and drug development professionals.

I. The Synthetic Keystone: Hantzsch Thiazole Synthesis

The foundational method for constructing the thiazole ring, the Hantzsch synthesis, remains a highly relevant and versatile approach for preparing 4-methoxy thiazole derivatives.[2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-methoxythiazole derivatives, a key starting material is a ketone bearing a methoxymethyl group adjacent to a halogenated carbon.[1]

Experimental Protocol: General Hantzsch Synthesis of a 4-(Methoxymethyl)thiazole Derivative
  • Reaction Setup: To a solution of the appropriate α-chlorodiketo derivative (1.0 eq) in absolute ethanol, add 4-chloro-thiobenzamide (1.0 eq).[2]

  • Reflux: Heat the reaction mixture under reflux for 24 hours.[2]

  • Workup: Remove the solvent under reduced pressure. Partition the resulting solid residue between ethyl acetate and water.[2]

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify the crude product by crystallization from ethanol.[2]

Hantzsch_Synthesis alpha_haloketone α-Haloketone (with methoxymethyl group) reagents Absolute Ethanol, Reflux alpha_haloketone->reagents thioamide Thioamide thioamide->reagents thiazole 4-Methoxy Thiazole Derivative reagents->thiazole Condensation

Caption: General workflow of the Hantzsch thiazole synthesis.

II. Broad-Spectrum Anticancer Activity: A Multi-pronged Attack

4-Methoxy thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting potent activity against a range of cancer cell lines, including melanoma, prostate, and breast cancer.[3][4][5] Their mechanism of action is often multifaceted, targeting key pathways involved in tumor growth and proliferation.

A. Inhibition of Tubulin Polymerization

A primary mechanism of anticancer activity for many 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) is the inhibition of tubulin polymerization.[3][5][6] Microtubules are dynamic polymers essential for mitotic spindle formation and cell division. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][6]

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Thiazole 4-Methoxy Thiazole Derivative Tubulin αβ-Tubulin Heterodimers Thiazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Thiazole->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

B. VEGFR-2 Inhibition and Anti-Angiogenesis

Several 4-methoxythiazole analogs act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. By blocking VEGFR-2 signaling, these compounds can effectively stifle the tumor's blood supply.[4]

Quantitative Data: In Vitro Cytotoxic Activities
Compound ClassCancer Cell LineIC50 (µM)Reference
2-Aryl-thiazolidine-4-carboxylic acid amides (ATCAA)Prostate Cancer0.7 - 1.0[3]
ATCAAMelanoma1.8 - 2.6[3]
4-Substituted Methoxybenzoyl-aryl-thiazoles (SMARTs)Melanoma & Prostate CancerLow nM range[3][5]
(2RS, 4R)-2-phenyl-thiazolidine-4-carboxylic acid hexadecylamide (ATCAA-1)Leukemia (CCRF-CEM)0.124[3]
ATCAA-1Non-Small Cell Lung Cancer (NCI-H522)3.81[3]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the 4-methoxy thiazole derivatives and incubate for 48-72 hours.[4]

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[4]

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance to determine cell viability and calculate the IC50 value.

III. Potent Antimicrobial and Antifungal Activity

Thiazole derivatives have been investigated for their potential to combat microbial and fungal infections.[4] The 4-methoxy substitution can play a crucial role in modulating the antimicrobial spectrum and potency.

Quantitative Data: Antimicrobial and Antifungal Activity
Compound ClassPathogenMIC (µg/mL)MBC/MFC (µg/mL)Reference
Thiazole AnalogsStaphylococcus aureusVariesVaries[4]
Thiazole AnalogsEscherichia coliVariesVaries[4]
Thiazole AnalogsCandida albicansVariesVaries[4]
Thiazole AnalogsAspergillus nigerVariesVaries[4]

Note: Specific MIC and MBC/MFC values for 4-methoxy thiazoles were not detailed in the provided search results, but their general activity is noted.

IV. Neuroprotective and Anti-Inflammatory Potential

Emerging research highlights the neuroprotective and anti-inflammatory properties of certain 4-methoxy thiazole derivatives. These compounds show promise in the context of neurodegenerative diseases and inflammatory conditions.

A. Neuroprotection

4-Methylthiazole derivatives have been synthesized and evaluated for their ability to protect primary neurons from excitotoxicity and oxygen-glucose deprivation.[7] Some of these compounds have shown excellent neuroprotective effects in in-vitro bioassays.[7] The mechanism of action may involve the modulation of GABA-A receptors.[7] Furthermore, N-adamantyl-4-methylthiazol-2-amine has been shown to attenuate glutamate-induced oxidative stress and inflammation in the brain.[8]

B. Anti-Inflammatory Activity

Certain 4-methylthiazole derivatives have demonstrated anti-inflammatory properties by suppressing inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells.[9] This includes the decreased production of pro-inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO).[9] The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

Anti_Inflammatory_Pathway cluster_microglia Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Signaling TLR4->NF_kB iNOS_COX2 iNOS & COX-2 Expression NF_kB->iNOS_COX2 Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, NO) iNOS_COX2->Inflammatory_Mediators Thiazole 4-Methylthiazole Derivative Thiazole->NF_kB Inhibits

Caption: Anti-inflammatory mechanism of 4-methylthiazole derivatives in microglia.

V. Structure-Activity Relationships (SAR) and Pharmacokinetic Profile

The therapeutic potential of 4-methoxy thiazoles is intrinsically linked to their chemical structure. SAR studies have revealed key insights into optimizing their biological activity. For instance, in the SMART series of anticancer agents, modifications to the "A," "B," and "C" rings, as well as the linker, have a significant impact on their antiproliferative potency.[3][5] The presence of a 3,4,5-trimethoxy substituted phenyl group at the "C" ring was found to be crucial for high activity against melanoma and prostate cancer.[3]

Pharmacokinetic studies of lead compounds like 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H) have shown promising results, with near 100% tumor growth inhibition in xenograft models.[10] However, metabolic stability can be a challenge, with the ketone and methoxy groups being identified as labile sites.[10] This has led to the design of next-generation compounds with improved metabolic stability and oral bioavailability.[10][11]

VI. Future Directions and Conclusion

The 4-methoxy thiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities, coupled with a well-understood synthetic framework, provide a fertile ground for further research and drug discovery. Future efforts should focus on:

  • Lead Optimization: Continued SAR studies to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways for their antimicrobial, neuroprotective, and anti-inflammatory effects.

  • In Vivo Efficacy and Safety: Rigorous preclinical and clinical evaluation of the most promising candidates.

References

  • BenchChem. (n.d.). Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols.
  • Lu, Y., Chen, J., Li, C., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711.
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs.
  • BenchChem. (n.d.). The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview.
  • PubMed. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships.
  • PubMed. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor.
  • Kim, H. S., Kim, Y. C., & Jeong, H. J. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(1), 389-396.
  • Evren, A. E., et al. (2021). In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives. Journal of Molecular Structure, 1241, 130692.
  • PubMed. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles.
  • Li, C. M., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 40(9), 1787-1795.
  • Asiri, A. M., et al. (2020). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 44(33), 14211-14223.
  • Sztanke, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7004.
  • PubMed. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells.
  • Al-Otaibi, W. (2023). 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells. Journal of King Saud University - Science, 35(1), 102434.
  • Sztanke, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7004.
  • Rana, S., et al. (2013). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. ACS Medicinal Chemistry Letters, 4(10), 963-968.
  • Doddi, G., Illuminati, G., & Stegel, F. (1971). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. The Journal of Organic Chemistry, 36(14), 1918-1922.
  • ResearchGate. (n.d.). Neuroprotective activity of compounds 4a–l against the toxicity exerted....
  • Asian Journal of Green Chemistry. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells.
  • ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives.
  • PubMed. (2017). N-Adamantyl-4-Methylthiazol-2-Amine Attenuates Glutamate-Induced Oxidative Stress and Inflammation in the Brain.
  • PubMed. (2025). Cyclooxygenase Inhibitor 4-Methylthiazole Derivative Compound Alleviates Lipopolysaccharides-Induced Neuroinflammation in Male Rats With Regulating Cytokine Levels.
  • Gunjal, S. D., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics, 40(16), 7247-7260.
  • ResearchGate. (n.d.). Structure–activity relationship of compound 4.
  • ResearchGate. (n.d.). Effect of Compound 4 on anti-inflammatory cytokine levels.
  • Bilecik Şeyh Edebali Üniversitesi. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity.
  • Al-Azzawi, A. M. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. American Journal of Chemistry, 6(1), 1-5.
  • Kett, A. C., et al. (2015). Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. PLOS ONE, 10(6), e0128488.
  • Ghasemi, B., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal, 9(4), 6-12.
  • Jamil, W. N. F. A. W., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Analytical Sciences, 25(2), 291-301.
  • PubMed. (2013). Anti-inflammatory effects of 4-methylcyclopentadecanone on edema models in mice.
  • Szychowski, K. A., et al. (2015). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Pharmacological Reports, 67(4), 711-717.
  • PubMed. (2017). Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus.
  • PubChem. (n.d.). 4-Methoxythiazole.
  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4877.
  • Javed, M. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1369335.
  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-618.
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
  • ResearchGate. (n.d.). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.

Sources

Foundational

The 2-Phenylthiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of a Versatile Heterocycle The 2-phenylthiazole moiety, a five-membered aromatic ring containing su...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Heterocycle

The 2-phenylthiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen atoms connected to a phenyl group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including its ability to engage in various non-covalent interactions and its synthetic tractability, have positioned it as a cornerstone in the design of novel therapeutic agents. This guide provides a comprehensive overview of the 2-phenylthiazole core, delving into its synthesis, structure-activity relationships (SAR), and its multifaceted applications across a spectrum of diseases. We will explore its journey from a chemical curiosity to a clinically relevant pharmacophore, offering insights for the rational design of next-generation therapeutics. Thiazole derivatives are known to exhibit a wide array of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[1] The presence of the 2-phenylthiazole structure in FDA-approved antifungal drugs like isavuconazole and fosravuconazole underscores its therapeutic significance.[1]

Core Synthesis and Chemical Landscape

The construction of the 2-phenylthiazole scaffold is primarily achieved through the Hantzsch thiazole synthesis. This versatile and widely adopted method involves the condensation of a thioamide with an α-haloketone. A common variation for the synthesis of 2-amino-4-phenylthiazole involves the reaction of acetophenone with thiourea in the presence of a halogen, such as iodine.[2]

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates the fundamental reaction for the synthesis of a 2-amino-4-phenylthiazole derivative, a common starting material for further functionalization.

Hantzsch_Thiazole_Synthesis acetophenone Acetophenone intermediate α-Halo-ketone (in situ formation) acetophenone->intermediate + Iodine thiourea Thiourea iodine Iodine cyclization Cyclocondensation intermediate->cyclization + Thiourea product 2-Amino-4-phenylthiazole cyclization->product

Caption: General scheme for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a representative procedure for the synthesis of the 2-amino-4-phenylthiazole core.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Methanol

  • Diethyl ether

  • Ammonium hydroxide solution

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • In a round bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[2]

  • Reflux the mixture for approximately 12 hours.[2]

  • After reflux, cool the reaction mixture to room temperature.

  • Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.[2]

  • Pour the reaction mixture into a solution of ammonium hydroxide.[2]

  • Collect the crude product by filtration.

  • Recrystallize the crude product from methanol to obtain purified 2-amino-4-phenylthiazole.[2]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 2-phenylthiazole scaffold has demonstrated remarkable versatility, with derivatives exhibiting a broad spectrum of pharmacological activities. The following sections will explore its application in key therapeutic areas, highlighting the crucial structure-activity relationships that govern its efficacy.

Anticancer Activity: A Multifaceted Approach to Oncology

2-Phenylthiazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the disruption of protein-protein interactions.

A series of substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon (HT-29) cancer cells.[3] Structure-activity relationship (SAR) studies on these compounds revealed that substitutions on the arylacetamido pendant at the para-position of the 2-phenyl ring significantly influence their anticancer activity.[3] For instance, a methoxy group at the 4-position of the phenyl ring enhanced activity against Caco-2 cells, while a 2-methoxy substituent was favorable for activity against HT-29 and T47D cells.[3] Furthermore, a 3-fluoro analog demonstrated good cytotoxic activity against all tested cell lines.[3]

In another study, a novel 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, was identified as a potent inhibitor of the transactivation response (TAR) RNA-binding protein 2 (TRBP2)-Dicer interaction, which is crucial for microRNA biosynthesis in hepatocellular carcinoma (HCC).[4] CIB-L43 exhibited nanomolar inhibitory activity and suppressed the biosynthesis of oncogenic miR-21, leading to the upregulation of tumor suppressor genes PTEN and Smad7.[4] This, in turn, inhibited the AKT and TGF-β signaling pathways, resulting in reduced HCC cell proliferation and migration.[4] CIB-L43 also demonstrated favorable pharmacokinetic properties and significant antitumor efficacy in vivo, comparable to the standard-of-care drug sorafenib but with lower toxicity.[4]

The 2-amino-4-phenylthiazole scaffold has also been utilized in the synthesis of coumarin, pyran, pyridine, and other thiazole derivatives with antitumor activities.[5] Several of these compounds exhibited significant cytotoxicity against a panel of human cancer cell lines.[5] The high potency of these derivatives is attributed to the presence of nitrogen and sulfur atoms in the thiazole ring, along with the phenyl moiety.[5]

The cytotoxic effects of 2-amino-4-phenylthiazole itself have been investigated against MCF-7 breast cancer and AGS gastric cancer cells.[6] The compound demonstrated a time- and dose-dependent inhibitory effect on the proliferation of both cell lines.[6]

The following table summarizes the anticancer activity of selected 2-phenylthiazole derivatives:

Compound ClassCancer Cell LinesKey SAR FindingsReference
2-Phenylthiazole-4-carboxamidesT47D, Caco-2, HT-29Methoxy and fluoro substitutions on the phenyl ring enhance activity.[3]
2-Phenylthiazole-5-carboxylic acid (CIB-L43)Hepatocellular CarcinomaPotent inhibition of TRBP2-Dicer interaction.[4]
2-Amino-4-phenylthiazole derivativesNUGC, DLD1, HA22T, HEPG2, MCF, HONE1High nitrogen and sulfur content contributes to potency.[5]
2-Amino-4-phenylthiazoleMCF-7, AGSDose-dependent cytotoxicity.[6]
Antifungal Activity: Combating a Growing Threat

Invasive fungal infections pose a significant threat to global public health, necessitating the development of novel antifungal agents.[1][7] The 2-phenylthiazole scaffold has proven to be a valuable template for the design of potent antifungal compounds, primarily targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1]

A rational drug design approach led to the synthesis of a series of 2-phenylthiazole derivatives as CYP51 inhibitors.[1][7] Starting from a lead compound with moderate antifungal activity, structural optimizations resulted in the discovery of compound B9, which exhibited potent activity against a range of clinically relevant fungal strains, including fluconazole-resistant ones.[1][7] SAR studies revealed that introducing hydrophobic substituents on the phenyl ring, particularly an n-pentyl group at the 4-position, significantly enhanced antifungal activity.[1] This is attributed to the occupation of a hydrophobic cavity in the active site of CYP51.[1]

The following diagram illustrates the mechanism of action of 2-phenylthiazole-based CYP51 inhibitors.

Antifungal_Mechanism lanosterol Lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 toxic_sterols Toxic Sterols lanosterol->toxic_sterols ergosterol Ergosterol cyp51->ergosterol Normal Function membrane Fungal Cell Membrane Integrity ergosterol->membrane phenylthiazole 2-Phenylthiazole Inhibitor phenylthiazole->cyp51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by 2-phenylthiazole derivatives.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases. 2-Phenylthiazole derivatives have been investigated for their anti-inflammatory properties, with promising results in various preclinical models.[8][9]

One approach has focused on targeting the myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein in Toll-like receptor (TLR) signaling pathways.[10] A series of 2-amino-4-phenylthiazole analogues were synthesized and found to inhibit the dimerization of the MyD88 Toll/interleukin-1 receptor (TIR) homology domain.[10] The most promising compound, 15d, effectively interacted with the MyD88 protein, prevented its homodimerization, and exhibited in vivo anti-inflammatory activity in a lipopolysaccharide-induced model of acute lung injury.[10]

Other studies have explored the synthesis of acyl-hydrazones bearing a 2-aryl-thiazole moiety as potential anti-inflammatory drugs.[9] These compounds were shown to reduce the absolute leukocyte count, decrease the phagocytic index, and inhibit nitric oxide (NO) synthesis in an acute inflammation model.[9] The anti-inflammatory activity of some of these compounds was stronger than that of the reference drug, meloxicam.[9]

Antimicrobial and Other Biological Activities

Beyond the major therapeutic areas discussed above, the 2-phenylthiazole scaffold has demonstrated a wide range of other biological activities.

  • Antimicrobial Activity: Derivatives of 2-amino-4-phenylthiazole coupled with amino acids and peptides have shown significant antifungal and anthelmintic activities.[2] Phenylthiazole compounds have also been identified as potent antibacterial agents against vancomycin-resistant enterococci (VRE), targeting cell wall synthesis.[11] Additionally, some 2-phenylamino-thiazole derivatives have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12]

  • Neuroprotective Effects: Thiazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Parkinson's disease.[13][14] Some thiazole sulfonamides have shown neuroprotective capabilities against 6-hydroxydopamine-induced damage in neuronal cells.[14]

  • Enzyme Inhibition: 2-Phenylthiazole derivatives have been identified as inhibitors of various enzymes, including xanthine oxidase (XO), which is involved in the production of uric acid.[15] A novel 2-phenylthiazole-4-carboxylic acid derivative was found to be a potent XO inhibitor with hypouricemic effects in a mouse model of hyperuricemia.[15] Furthermore, some 2-phenylthiazoles have been investigated as potential inhibitors of Sortase A, a bacterial enzyme involved in virulence.[16]

  • Antiviral Activity: The 2-amino-4-phenylthiazole scaffold has been explored for its potential to inhibit the HIV-1 nucleocapsid protein (NC).[17]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell line (e.g., MCF-7, AGS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 2-Amino-4-phenylthiazole derivative (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well microplate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • The next day, treat the cells with various concentrations of the 2-phenylthiazole derivative (e.g., 10, 25, 50, 100 µg/mL) for different time points (e.g., 24, 48, 72 hours).[6] Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Conclusion and Future Perspectives

The 2-phenylthiazole scaffold has unequivocally established its significance in medicinal chemistry, serving as a versatile and fruitful template for the discovery of novel therapeutic agents. Its synthetic accessibility and the ease with which its structure can be modified allow for the fine-tuning of its pharmacological properties to target a wide array of diseases. From potent anticancer and antifungal agents to promising anti-inflammatory and neuroprotective compounds, the therapeutic potential of 2-phenylthiazole derivatives is vast and continues to expand.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies will undoubtedly lead to a greater diversity of 2-phenylthiazole derivatives with unique substitution patterns. A deeper understanding of the molecular mechanisms of action and the identification of novel biological targets will pave the way for the rational design of more selective and potent drug candidates. Furthermore, the optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into the clinic. The continued investigation of the 2-phenylthiazole scaffold holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.

References

  • Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., ... & Wu, C. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(1), 123-136. [Link]

  • Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., ... & Wu, C. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(1), 123-136. [Link]

  • Himaja, M., Sreenivasulu, N., & Poojary, B. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2914. [Link]

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European journal of medicinal chemistry, 45(11), 5384–5389. [Link]

  • Wang, Y., Li, J., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., ... & Liu, H. (2024). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry, 67(2), 1285-1305. [Link]

  • Li, G., Chen, Y., You, Z., Chen, S., Li, Y., Chen, Z., ... & Liang, G. (2019). Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. European journal of medicinal chemistry, 161, 147–158. [Link]

  • Hamed, M. M., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4(4), 1-14. [Link]

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European journal of medicinal chemistry, 45(11), 5384-5389. [Link]

  • Yıldırım, S., & Çavuşoğlu, B. (2023). Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells. Bilecik Şeyh Edebali Üniversitesi Fen Bilimleri Dergisi, 10(1), 226-233. [Link]

  • Bradshaw, T. D., Bibby, M. C., Double, J. A., Fichtner, I., Cooper, P. A., Alley, M. C., ... & Stevens, M. F. (1998). Synthesis and biological properties of 2-phenylbenzothiazole derivatives. British journal of cancer, 77(5), 745–752. [Link]

  • Bîcu, E., Găină, L. I., Coșeri, S., & Măruțescu, L. (2017). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. International journal of molecular sciences, 18(11), 2269. [Link]

  • Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., ... & Wu, C. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(1), 123-136. [Link]

  • Prateek, K., Kumar, S., & Singh, J. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 153-157. [Link]

  • Oniga, S., Oniga, O., Araniciu, C., Vlase, L., Pârvu, M., & Tiperciuc, B. (2011). Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole. European journal of medicinal chemistry, 46(2), 794–800. [Link]

  • Aliabadi, A., Ebrahimi, S., Rameshk, M., Zare, H., & Foroumadi, A. (2017). Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran, 28(2), 131-136. [Link]

  • Mohammad, H., Younis, W., Chen, L., Peters, C. E., Pogliano, J., Pogliano, K., ... & Seleem, M. N. (2016). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Scientific reports, 6, 36019. [Link]

  • Bassyouni, F. A., El-Sayed, T. A., Abdel-Baky, R. M., & Salah, H. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of the Saudi Chemical Society, 21(7), 834-841. [Link]

  • Kumar, A., Singh, A., & Kumar, R. (2020). Structure–activity relationship (SAR) of 2-((4-substituted phenylthiazol-2-yl)amino)-N-(4-(N-(pyrimidin-2-yl/pyridin-2yl)sulfamoyl)phenyl)acetamide (R1–R8). Journal of Molecular Structure, 1202, 127271. [Link]

  • Salve, P. S., & Kalyane, N. V. (2014). SYNTHESIS AND EVALUATION OF SOME NEW PHENYL THIAZOLE DERIVATIVES FOR THEIR ANTI-INFLAMMATORY ACTIVITES. International Journal of Pharmaceutical Sciences and Research, 5(10), 4353-4359. [Link]

  • Shvadchak, V. V., Klymchenko, A. S., de Rocquigny, H., & Mely, Y. (2014). Functional and Structural Characterization of 2-Amino-4-phenylthiazole Inhibitors of the HIV-1 Nucleocapsid Protein with Antiviral Activity. ACS chemical biology, 9(7), 1498–1505. [Link]

  • Mayhoub, A. S., Smith, C. R., & Cushman, M. (2016). Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. Journal of medicinal chemistry, 59(11), 5531–5544. [Link]

  • Li, Z., Chen, J., Li, Y., Huang, W., Chen, J., & Li, Y. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & medicinal chemistry letters, 29(4), 582–585. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., & Ali, O. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1448. [Link]

  • Badgujar, N. D., Dsouza, M. D., Nagargoje, G. R., Kadam, P. D., Momin, K. I., Bondge, A. S., ... & More, V. S. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(1), 1-23. [Link]

  • Khan, I., Khan, A., Ali, A., & Ahmed, S. (2019). Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease. Metabolic brain disease, 34(4), 1145–1154. [Link]

  • Ohlow, M. A., & Moosmann, B. (2017). Why Have Clinical Trials of Antioxidants to Prevent Neurodegeneration Failed? - A Cellular Investigation of Novel Phenothiazine-Type Antioxidants Reveals Competing Objectives for Pharmaceutical Neuroprotection. Pharmaceutical research, 34(2), 333–345. [Link]

  • Al-Salahi, R., Al-Qaisi, Z. A., Al-Haiza, M. A., & Marzouk, M. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC advances, 13(28), 19335–19345. [Link]

Sources

Exploratory

Pharmacophore Modeling of Thiazole-5-Carboxylic Acid Inhibitors: A Technical Guide

Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Xanthine Oxidase (XO) Inhibition & Scaffold Optimization Executive Summary The thia...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Xanthine Oxidase (XO) Inhibition & Scaffold Optimization

Executive Summary

The thiazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophoric core of Febuxostat , a potent non-purine Xanthine Oxidase (XO) inhibitor. Unlike purine-based analogs (e.g., allopurinol), this scaffold minimizes off-target effects on purine/pyrimidine metabolism enzymes.

This guide provides a rigorous, step-by-step protocol for developing high-confidence pharmacophore models for this class of inhibitors. It moves beyond basic software tutorials to address the causality of modeling decisions—why specific alignment algorithms are chosen, how to handle the flexibility of the carboxylic tail, and how to validate models using decoy sets that statistically resemble active ligands.

Structural Basis of Inhibition[1][2]

To build an effective model, one must first understand the molecular recognition event. The thiazole-5-carboxylic acid moiety does not bind randomly; it exploits a specific "anchor and gate" mechanism within the XO active site.

The Pharmacophoric Triad

Analysis of crystal structures (e.g., PDB: 1N5X ) reveals three critical interaction zones that must be represented in any valid pharmacophore model:

Feature IDChemical FunctionStructural ComponentReceptor Interaction (Xanthine Oxidase)
F1 (Anionic) H-Bond Acceptor / Negative IonizableC5-Carboxylic AcidSalt Bridge: Arg880H-Bond: Ser875, Thr1010
F2 (Aromatic) Aromatic Ring / Pi-SystemThiazole CorePi-Stacking: Phe914Positioning: Orients the acid tail
F3 (Hydrophobic) Hydrophobic / Bulky GroupC4-Aryl/Alkyl SubstituentHydrophobic Pocket: Leu648, Phe914, Val1011

Critical Insight: The carboxylic acid is not merely a hydrogen bond acceptor; it is an electrostatic anchor . Models that define this solely as an H-bond acceptor often fail to retrieve potent hits because they miss the requirement for a negative charge at physiological pH.

Protocol 1: Dataset Curation & Conformation Generation

Objective: Create a noise-free training set that statistically represents the bioactive conformational space.

Step 1.1: Data Mining & Activity Clifford Analysis

Do not simply download ChEMBL data. You must filter for "Activity Cliffs"—pairs of structurally similar molecules with large potency differences.

  • Action: Retrieve thiazole-5-carboxylic acid derivatives with

    
     (Actives) and 
    
    
    
    (Inactives).
  • Sanitization: Remove salts, strip counter-ions, and standardize tautomers.

  • Protonation State: Generate states at pH 7.4. Crucial: Ensure the carboxylic acid is deprotonated (

    
    ).
    
Step 1.2: Conformational Ensemble Generation

The thiazole-carboxylic bond is rotatable. A single rigid conformation will bias the model.

  • Method: Use a stochastic search (e.g., Monte Carlo or Low-Mode MD) rather than systematic search to cover energy basins efficiently.

  • Energy Window: Retain conformers within 10-15 kcal/mol of the global minimum.

  • Causality: High-energy conformers are rarely bioactive. Filtering them reduces false positives.

Protocol 2: Hybrid Pharmacophore Generation

We will employ a Hybrid Approach , utilizing both ligand overlay (common features) and receptor exclusion volumes (steric clashes).

Workflow Diagram

The following diagram illustrates the logical flow from data ingestion to model validation.

PharmacophoreWorkflow cluster_Modeling Hybrid Modeling Core Data Raw Dataset (ChEMBL/Literature) Curation Curation & Sanitization (pH 7.4, Tautomers) Data->Curation Conformers Conformational Expansion (Energy Window < 10 kcal/mol) Curation->Conformers LigandBased Ligand Alignment (GALAHAD/HipHop) Conformers->LigandBased Decoys DUD-E Decoy Generation (Property Matched) Conformers->Decoys Merger Feature Merging (Shared Pharmacophores) LigandBased->Merger StructBased Receptor Constraints (PDB: 1N5X Excluded Vols) StructBased->Merger Validation Statistical Validation (ROC, EF1%, GH Score) Merger->Validation Decoys->Validation Screening Virtual Screening (ZINC/Enamine) Validation->Screening If GH > 0.6

Figure 1: Hybrid Pharmacophore Modeling Workflow. Blue nodes indicate input, Green nodes indicate processing/modeling, and Red nodes indicate validation checkpoints.

Step 2.1: Ligand Alignment
  • Select Template: Use Febuxostat (or the most potent analog in your set) as the reference ligand.

  • Feature Mapping: Map 5 features:

    • 1x Negative Ionizable (Acid tail)

    • 1x Aromatic Ring (Thiazole)[1][2]

    • 1x Hydrophobic (Aryl tail)

    • 1x H-Bond Acceptor (Cyano/Nitro group on aryl tail, if present)

  • Alignment Algorithm: Use a flexible alignment method (e.g., Genetic Algorithm). Rigid alignment will fail due to the flexibility of the C4-substituent.

Step 2.2: Receptor-Based Refinement
  • Import the XO crystal structure (PDB: 1N5X).

  • Excluded Volumes: Generate "exclusion spheres" around the receptor atoms (Arg880, Phe914).

  • Logic: Any ligand conformation that clashes with these spheres is penalized. This drastically reduces false positives that fit the ligand features but don't fit the pocket.

Protocol 3: Model Validation (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Step 3.1: Decoy Set Construction

Do not use random molecules. Use the DUD-E (Directory of Useful Decoys) methodology.

  • For every active ligand, generate 50 decoys.

  • Matching Criteria: Decoys must match the active's Molecular Weight, LogP, and Rotatable Bonds but must be topologically dissimilar (Tanimoto coefficient < 0.7).

Step 3.2: Statistical Metrics

Run the screening against the combined Active + Decoy set and calculate the following:

MetricDefinitionThreshold for Success
AUC (ROC) Area Under the Receiver Operating Characteristic Curve

(Good)

(Excellent)
EF1% Enrichment Factor at top 1% of database

(Model finds actives 10x better than random)
GH Score Guner-Henry Score (Balances yield and precision)

Interpretation: If your EF1% is high but AUC is low, your model is too specific (early enrichment but poor diversity). If AUC is high but EF1% is low, your model is too generic.

Interaction Pathway Visualization

The following diagram maps the specific chemical features of the thiazole-5-carboxylic acid scaffold to the biological residues in Xanthine Oxidase.

Figure 2: Interaction Map of Thiazole-5-Carboxylic Acid in the XO Active Site. Green dashed lines represent electrostatic interactions, red lines represent Pi-stacking.

References

  • Kaur, G., et al. (2019). "Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies." Medicinal Chemistry Research. Link

  • Okamoto, K., et al. (2003). "Crystal structure of the xanthine oxidase-febuxostat complex: Mechanism of inhibition." Journal of Biological Chemistry. Link

  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. Link

  • Wolber, G., & Langer, T. (2005). "LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters." Journal of Chemical Information and Modeling. Link

  • PDB Entry 1N5X. "Crystal Structure of Bovine Xanthine Oxidase in Complex with Febuxostat."[3] RCSB Protein Data Bank. Link

Sources

Foundational

Metabolic Stability Predictions for Phenylthiazole Carboxylic Acids: A Structural Optimization Guide

Topic: Metabolic Stability Predictions for Phenylthiazole Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary Phenylthiazole carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for Phenylthiazole Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary

Phenylthiazole carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for non-purine xanthine oxidase inhibitors (e.g., Febuxostat) and emerging anti-MRSA agents. However, the clinical attrition of this class is frequently driven by poor metabolic stability and rapid clearance.

The metabolic vulnerability of this scaffold is bipartite:

  • Phase I Oxidation: Susceptibility of the phenyl ring and alkyl side chains to CYP450-mediated hydroxylation (primarily CYP1A2, 2C8, and 2C9).

  • Phase II Conjugation: The carboxylic acid moiety is a high-affinity substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. These metabolites are not only clearance products but potential safety liabilities due to their reactivity with plasma proteins.

This guide provides a comprehensive framework for predicting, assessing, and optimizing the metabolic stability of phenylthiazole carboxylic acids, integrating in silico predictive modeling with rigorous in vitro validation protocols.

Structural Activity Relationships (SAR) & Metabolic Soft Spots

To predict stability, one must first map the "soft spots"—atomic sites with high lability. For phenylthiazole carboxylic acids, the metabolic map is distinct.

The Metabolic Map
  • The Carboxylic Acid Tail (C5 Position): The primary site for Phase II metabolism. UGT1A1, 1A3, and 1A9 conjugate glucuronic acid here.[1] The resulting acyl glucuronide is unstable and can undergo acyl migration, leading to covalent binding with proteins (a mechanism for idiosyncratic toxicity).

  • The Phenyl Ring (C2 Position): The para and meta positions of the phenyl ring are electron-rich and sterically accessible, making them prime targets for CYP-mediated hydroxylation.

  • Alkyl Linkers: If the phenyl ring contains alkoxy or alkyl substituents (e.g., isobutoxy in Febuxostat), the

    
    -carbon relative to the ether oxygen is a major site of oxidative dealkylation.
    
Mechanism of Instability Visualization

The following diagram illustrates the competing metabolic pathways that define the clearance of this scaffold.

MetabolicPathways Parent Phenylthiazole Carboxylic Acid Phase1 Phase I: Oxidation (CYP1A2, 2C8, 2C9) Parent->Phase1 NADPH/O2 Phase2 Phase II: Conjugation (UGT1A1, 1A9) Parent->Phase2 UDPGA Hydroxylated Hydroxylated Metabolite Phase1->Hydroxylated Aromatic hydroxylation Dealkylated Dealkylated Product Phase1->Dealkylated O-dealkylation AcylGluc Acyl Glucuronide (Reactive Metabolite) Phase2->AcylGluc Esterification ProteinAdduct Protein Adduct (Toxicity Risk) AcylGluc->ProteinAdduct Acyl Migration & Nucleophilic Attack

Figure 1: Competing metabolic pathways for phenylthiazole carboxylic acids. Note the bifurcation into oxidative clearance and potentially toxic conjugation.

In Silico Prediction Framework[2][3]

Before synthesis, computational modeling allows us to prioritize analogs with higher predicted stability. A robust prediction workflow for this scaffold involves three tiers.

Tier 1: Site of Metabolism (SOM) Prediction

Use machine learning models (e.g., RS-Predictor, StarDrop, or ADMET Predictor) to identify the most labile atoms.

  • Input: 3D conformers of the phenylthiazole analog.

  • Target: CYP2C9 and CYP1A2 (dominant isoforms for this scaffold).

  • Output: Propensity score for each atom.

  • Decision Rule: If the para-position of the phenyl ring has a metabolic liability score > 0.8, block it with a bioisostere (e.g., Fluorine or Chlorine).

Tier 2: Electronic Parameter Calculation (DFT)

Metabolic oxidation rates often correlate with the Highest Occupied Molecular Orbital (HOMO) energy and local ionization potential.

  • Method: DFT optimization (B3LYP/6-31G* level).

  • Metric: Calculate the energy barrier for hydrogen abstraction at benzylic sites. A higher barrier (>20 kcal/mol) indicates greater stability.

Tier 3: QSAR-Based Stability Score

We can construct a scaffold-specific stability score (


) based on established physicochemical drivers of metabolism for thiazoles [1].


  • LogD

    
    :  Lipophilicity at physiological pH. Lower LogD reduces non-specific binding to CYP active sites (Target: 1.5 - 3.0).
    
  • E

    
    :  Energy of HOMO. Lower energy (more negative) implies harder oxidation.
    
  • SAS: Solvent Accessible Surface area of the vulnerable phenyl ring. Lower SAS (steric shielding) improves stability.

Experimental Validation Protocols

Predictions must be validated using a self-consistent in vitro assay system. For carboxylic acids, standard microsomal assays are insufficient because they often lack the cofactor for glucuronidation (UDPGA).

Crucial Modification: You must run two parallel incubations—one enriched for Phase I (NADPH) and one for Phase II (UDPGA)—or a combined assay.

Protocol: Dual-Cofactor Metabolic Stability Assay

Objective: Determine intrinsic clearance (


) covering both oxidative and conjugative pathways.

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor A (Oxidation): NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Cofactor B (Conjugation): UDPGA (5 mM) + Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane for UGT access.

Step-by-Step Workflow:

  • Preparation:

    • Pre-incubate HLM (0.5 mg/mL final conc) with Alamethicin on ice for 15 mins to activate UGTs.

    • Prepare test compound stock (10 mM in DMSO). Dilute to 1 µM in buffer (0.1% DMSO final).

  • Reaction Initiation:

    • Arm 1 (Oxidative): Add NADPH regenerating system.

    • Arm 2 (Conjugative): Add UDPGA + MgCl2 (5 mM).

    • Arm 3 (Global): Add both NADPH and UDPGA.

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Termination:

    • Quench 50 µL aliquots into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Centrifuge at 4000g for 20 mins to pellet protein.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent depletion and formation of +16 Da (hydroxyl) and +176 Da (glucuronide) metabolites.

Data Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.


Optimization Strategies: Bioisosterism

When instability is confirmed, chemical modification is required. For phenylthiazole carboxylic acids, two strategies yield the highest return on investment.

Strategy A: Carboxylic Acid Bioisosteres

To eliminate the acyl glucuronide liability while maintaining potency (which often requires an acidic center), replace the -COOH with a Tetrazole or Oxadiazolone ring.

  • Tetrazole (pKa ~4.5): Mimics the acidity and planarity of carboxylate but is a poor substrate for UGTs [2].

  • Benefit: significantly extends half-life (

    
    ) and eliminates reactive metabolite formation.
    
Strategy B: Blocking the Phenyl "Soft Spot"

If the phenyl ring is the primary site of oxidation (Phase I instability), introduce metabolic blockers at the para position.

  • Substitutions: -F, -Cl, or -CF3.

  • Effect: These electron-withdrawing groups deactivate the ring toward oxidation and sterically hinder the CYP heme iron approach.

  • Case Study: In the optimization of Febuxostat analogs, replacing a hydrogen with a cyano (-CN) group on the phenyl ring significantly improved metabolic stability by preventing hydroxylation [3].

Optimization Workflow Diagram

OptimizationStrategy UnstableHit Unstable Hit (High Clearance) IdentifyLiability Identify Liability (LC-MS/MS) UnstableHit->IdentifyLiability Decision Dominant Pathway? IdentifyLiability->Decision Oxidation Oxidation (Phenyl Ring) Decision->Oxidation Phase I Glucuronidation Glucuronidation (COOH Group) Decision->Glucuronidation Phase II Sol_Ox Solution: Block Para-position (F, Cl, CN) Oxidation->Sol_Ox Sol_Gluc Solution: Bioisostere Replacement (Tetrazole) Glucuronidation->Sol_Gluc StableLead Stable Lead (Low Clearance) Sol_Ox->StableLead Sol_Gluc->StableLead

Figure 2: Decision tree for structural optimization based on metabolic liability identification.

Summary of Key Parameters

ParameterTarget ValueRationale
LogD (pH 7.4) 1.5 – 3.0Optimal range for solubility and metabolic stability. High LogD (>4) increases CYP affinity.
t1/2 (Microsomal) > 60 minIndicates low intrinsic clearance suitable for once-daily dosing.
Acyl Glucuronide < 10% of TotalMinimizes risk of idiosyncratic toxicity via protein adduct formation.
Ligand Efficiency > 0.3Ensures potency is maintained despite structural toughening.

References

  • Kotb, A., et al. (2018). Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity.[2] Scientific Reports. Available at: [Link]

  • Meanwell, N. A. (2011). Bioisosteres of Carboxylic Acids in Medicinal Chemistry. Journal of Medicinal Chemistry. (Concept referenced broadly in context of bioisosterism).
  • Khanna, P., et al. (2011). Metabolism and Excretion of [14C] Febuxostat, a Novel Nonpurine Selective Inhibitor of Xanthine Oxidase, in Healthy Male Subjects.[3] Clinical Pharmacokinetics. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Amide Coupling for Electron-Rich Thiazole-5-Carboxylic Acids

Topic: Amide coupling reaction conditions for 4-Methoxy-2-phenylthiazole-5-carboxylic acid Content Type: Application Note & Protocol Guide Target Molecule: 4-Methoxy-2-phenylthiazole-5-carboxylic acid Application: Medici...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide coupling reaction conditions for 4-Methoxy-2-phenylthiazole-5-carboxylic acid Content Type: Application Note & Protocol Guide

Target Molecule: 4-Methoxy-2-phenylthiazole-5-carboxylic acid Application: Medicinal Chemistry, Drug Discovery, and Process Development

Executive Summary

Synthesizing amides from 4-Methoxy-2-phenylthiazole-5-carboxylic acid presents a distinct chemoselective challenge compared to standard aliphatic or benzoic acid couplings. The presence of the electron-donating methoxy group (–OMe) at the C4 position, combined with the electron-rich thiazole core, significantly increases the electron density of the aromatic system. Through resonance, this reduces the electrophilicity of the C5-carbonyl carbon, rendering standard carbodiimide couplings (e.g., EDC/NHS) frequently sluggish or low-yielding.

This guide outlines two validated protocols:

  • Protocol A (Discovery Scale): A high-yield HATU-mediated pathway ideal for library synthesis and complex amines.

  • Protocol B (Process Scale): A robust Acid Chloride activation method using Thionyl Chloride (

    
    ), optimized for multi-gram scale-up and cost efficiency.
    

Chemical Context & Strategic Analysis

The Electronic Challenge

The primary obstacle in coupling this specific substrate is the electronic deactivation of the carboxylic acid.

  • Resonance Effect: The C4-Methoxy group acts as a strong

    
    -donor.
    
  • Consequence: The electron density is pushed into the thiazole ring and subsequently towards the C5-carbonyl. This stabilizes the carboxylic acid but makes the carbonyl carbon less susceptible to nucleophilic attack by the amine, even after activation.

  • Steric Factor: The C2-Phenyl group provides bulk, but the C4-Methoxy group is the primary steric and electronic gatekeeper adjacent to the reaction center.

Decision Matrix: Selecting the Right Condition

CouplingStrategy Start Start: 4-Methoxy-2-phenylthiazole-5-COOH ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 100 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 g (Process/Scale-up) ScaleCheck->LargeScale AmineType Amine Nucleophilicity? SmallScale->AmineType RouteC Alternative: T3P (Propylphosphonic Anhydride) (Low Epimerization, Green) SmallScale->RouteC Green Chem req. RouteB Protocol B: SOCl2 -> Acid Chloride (Low Cost, Robust) LargeScale->RouteB ReactiveAmine Primary/Aliphatic AmineType->ReactiveAmine Standard WeakAmine Aniline/Heterocyclic AmineType->WeakAmine Difficult RouteA Protocol A: HATU/DIPEA (High Cost, High Yield) ReactiveAmine->RouteA WeakAmine->RouteA WeakAmine->RouteB If HATU fails

Figure 1: Decision tree for selecting coupling conditions based on scale and amine reactivity.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen because the At-based leaving group (7-azabenzotriazole) is less bulky and more electron-withdrawing than the Bt-equivalent (HOBt), accelerating the reaction for electron-rich acids like our thiazole target.

Reagents:

  • Acid: 4-Methoxy-2-phenylthiazole-5-carboxylic acid (1.0 equiv)

  • Amine: R-NH2 (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step Methodology:

  • Dissolution: In a dry vial equipped with a magnetic stir bar, dissolve the thiazole carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion.

    • Critical Observation: The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the active ester (OAt-ester).

  • Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0–5.0 equiv.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Monitor by LCMS.[1] Look for the disappearance of the active ester (Mass = Acid + 119 Da approx) and formation of product.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with: 10% LiCl (aq) (removes DMF), Sat. NaHCO3, and Brine.

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Acid Chloride Activation (Process/Scale-Up)

Rationale: Due to the electron-donating nature of the 4-methoxy group, the acid chloride is the most "activated" species possible, overcoming the electronic deactivation. This method is cheaper and purifies easier on a large scale.

Reagents:

  • Acid: 4-Methoxy-2-phenylthiazole-5-carboxylic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv, or used as solvent)
    
  • Catalyst: DMF (1–2 drops)

  • Solvent (Step 2): DCM or THF

  • Base (Step 2): Triethylamine (TEA) or Pyridine (2.0 – 3.0 equiv)

Step-by-Step Methodology:

  • Chlorination:

    • Place the thiazole acid (1.0 equiv) in a round-bottom flask under inert atmosphere (

      
      ).
      
    • Add Thionyl Chloride (

      
      ) (5–10 vol).
      
    • Add 1 drop of dry DMF (Catalyst). Note: This forms the Vilsmeier-Haack intermediate, essential for activating electron-rich acids.

    • Reflux at 70–80°C for 2–3 hours.

    • Endpoint: Solution usually becomes homogeneous.

  • Isolation of Acid Chloride:

    • Cool to RT and concentrate in vacuo to remove excess

      
      .
      
    • Azeotrope with Toluene (2x) to ensure all traces of

      
       and HCl are removed. The intermediate is usually a solid.
      
  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM or THF (0.2 M).

    • Cool to 0°C.

    • Add the Amine (1.1 equiv) and Base (TEA, 2.5 equiv) simultaneously or sequentially.

  • Completion:

    • Allow to warm to RT and stir for 1–2 hours.

    • Quench with water and extract with DCM.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (HATU) Steric hindrance or electronic deactivation.Switch to Protocol B (Acid Chloride). Alternatively, heat the HATU reaction to 50°C (monitor for decomposition).
Low Solubility Thiazole core is rigid and planar.Use DMAc instead of DMF. For Protocol B, use THF instead of DCM.
Racemization Not applicable to the acid, but possible if the amine is chiral.Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 0°C. T3P is known for low epimerization rates.
Hydrolysis of Product Unstable amide bond (rare).Ensure work-up is neutral. Avoid strong acid washes if the amine part is acid-sensitive.

Mechanistic Visualization

The following diagram illustrates the critical activation step in Protocol B, highlighting the role of DMF catalysis in overcoming the electron-donating effect of the methoxy group.

Mechanism Acid Thiazole-COOH (Electron Rich) Vilsmeier Vilsmeier Intermediate (Highly Reactive) Acid->Vilsmeier Attack SOCl2 SOCl2 + DMF (cat) SOCl2->Vilsmeier Forms Active Species AcidCl Thiazole-COCl (Activated) Vilsmeier->AcidCl Cl- Transfer Product Final Amide AcidCl->Product Nucleophilic Acyl Substitution Amine Amine (R-NH2) Amine->Product Attack

Figure 2: DMF-catalyzed conversion of electron-rich thiazole acid to acid chloride.

References

  • Al-Saadi, M. S., et al. (2008).[2] A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Link

  • Chavan, P., et al. (2011).[3] Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society. Link

  • Dunetz, J. R., & Magano, J. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

Sources

Application

Reagents for esterification of 4-Methoxy-2-phenylthiazole-5-carboxylic acid

An Application Guide to the Esterification of 4-Methoxy-2-phenylthiazole-5-carboxylic acid Introduction: The Significance of Thiazole Carboxylate Esters 4-Methoxy-2-phenylthiazole-5-carboxylic acid is a heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 4-Methoxy-2-phenylthiazole-5-carboxylic acid

Introduction: The Significance of Thiazole Carboxylate Esters

4-Methoxy-2-phenylthiazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The thiazole core is a "privileged" scaffold, appearing in numerous pharmacologically active compounds. The esters derived from this carboxylic acid are crucial intermediates for synthesizing a wide array of biologically active molecules, including potential xanthine oxidase inhibitors for treating gout and other novel therapeutic agents.[1][2] The ester functional group serves as a versatile handle for further chemical modification and can modulate the pharmacokinetic properties of a lead compound.

This guide provides a detailed overview of the primary reagents and protocols for the effective esterification of 4-Methoxy-2-phenylthiazole-5-carboxylic acid, designed for researchers and scientists in organic synthesis and drug development.

Strategic Overview of Esterification Methodologies

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. However, the specific properties of the substrate—in this case, a heteroaromatic carboxylic acid—dictate the optimal choice of reagents and conditions. Several robust methods are available, each with distinct advantages and mechanistic pathways. The selection of a particular strategy depends on factors such as the steric hindrance of the alcohol, the acid/base sensitivity of the starting materials, and the desired scale of the reaction.

G cluster_conditions Key Considerations cluster_methods Recommended Methods Start Select Esterification Strategy for 4-Methoxy-2-phenylthiazole-5-carboxylic acid StericHindrance Sterically Hindered Alcohol? Start->StericHindrance AcidSensitivity Acid-Sensitive Substrate? Start->AcidSensitivity Byproduct Byproduct Removal Concerns? Start->Byproduct Steglich Steglich Esterification (DCC/DMAP or EDC) StericHindrance->Steglich Yes AcidChloride Acid Chloride Route (SOCl₂ or Oxalyl Chloride) StericHindrance->AcidChloride Yes Fischer Fischer Esterification StericHindrance->Fischer No AcidSensitivity->Steglich Yes AcidSensitivity->AcidChloride No AcidSensitivity->Fischer No Mitsunobu Mitsunobu Reaction AcidSensitivity->Mitsunobu Yes Byproduct->Steglich Solid Urea byproduct (Filtration) Byproduct->AcidChloride Gaseous byproducts (Easy Removal) Byproduct->Mitsunobu Phosphine Oxide byproduct (Chromatography)

Caption: Workflow for selecting an appropriate esterification method.

Carbodiimide-Mediated Esterification (Steglich Protocol)

The Steglich esterification is a powerful and mild method for forming esters, particularly effective for sterically hindered substrates or those sensitive to harsh acidic conditions.[3][4] The reaction utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[3][5]

Causality and Mechanism

The key to this method is the in situ activation of the carboxylic acid by the carbodiimide.

  • Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[4][6]

  • Catalysis: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This step is crucial as it forms a highly electrophilic acylpyridinium intermediate. This intermediate is more reactive towards the alcohol and prevents a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[4][7]

  • Nucleophilic Attack: The alcohol attacks the acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated DCC collapses to form N,N'-dicyclohexylurea (DCU), a stable, insoluble solid that can be easily removed by filtration.

G Steglich Esterification Mechanism RCOOH Thiazole-COOH O_acyl O-acylisourea (Reactive Intermediate) RCOOH->O_acyl DCC DCC DCC->O_acyl Acyl_Pyr Acylpyridinium Intermediate (Highly Electrophilic) O_acyl->Acyl_Pyr + DMAP DCU DCU (Byproduct) (Precipitates) O_acyl->DCU DMAP DMAP (Catalyst) Ester Thiazole-COOR' Acyl_Pyr->Ester + R'-OH - DMAP ROH Alcohol (R'-OH) ROH->Ester

Caption: Mechanism of DCC/DMAP-catalyzed Steglich esterification.

Protocol: Steglich Esterification using DCC and DMAP
  • Preparation: To a solution of 4-Methoxy-2-phenylthiazole-5-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add the desired alcohol (1.1-1.5 equiv.).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.05-0.1 equiv.).

  • Cooling: Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • DCC Addition: Add a solution of DCC (1.1 equiv.) in anhydrous DCM dropwise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester product by column chromatography on silica gel or by recrystallization.

Acid Chloride Formation followed by Esterification

This classic, two-step approach is highly reliable and proceeds through a very reactive acid chloride intermediate. It is particularly useful when the alcohol is not sterically hindered and the starting materials are not sensitive to acidic conditions. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are commonly used for this transformation.[8][9][10]

Causality and Mechanism
  • Acid Chloride Formation: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate.[11] A chloride ion then attacks the carbonyl carbon, leading to the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.[11][12] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this step.[13]

  • Esterification: The highly electrophilic acid chloride is then reacted with the alcohol. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl generated during this step, preventing unwanted side reactions.

G Acid Chloride Route Mechanism RCOOH Thiazole-COOH RCOCl Thiazole-COCl (Acid Chloride) RCOOH->RCOCl SOCl2 SOCl₂ SOCl2->RCOCl Gases SO₂ (gas) + HCl (gas) RCOCl->Gases Byproducts Ester Thiazole-COOR' RCOCl->Ester ROH Alcohol (R'-OH) ROH->Ester Base Base (e.g., Pyridine) Base->Ester HCl_Salt Base·HCl Salt Ester->HCl_Salt Byproduct

Caption: Mechanism of esterification via an acid chloride intermediate.

Protocol: Two-Step Esterification via Acid Chloride

Step A: Synthesis of 4-Methoxy-2-phenylthiazole-5-carbonyl chloride [14]

  • Setup: Place 4-Methoxy-2-phenylthiazole-5-carboxylic acid (1.0 equiv.) in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).

  • Reagent Addition: Add thionyl chloride (5-10 equiv., can be used as solvent) and a catalytic amount of DMF (1-2 drops).[14]

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, or until gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure (using a trap). The resulting crude acid chloride is often used directly in the next step without further purification.

Step B: Ester Formation

  • Setup: Dissolve the crude acid chloride from Step A in an anhydrous solvent such as DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of the desired alcohol (1.0-1.2 equiv.) and a base like pyridine or triethylamine (1.2 equiv.) in the same anhydrous solvent.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours.

  • Workup: Dilute the reaction mixture with the solvent. Wash sequentially with water, 1 M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography or recrystallization.

Fischer-Speier Esterification

This is the archetypal esterification method, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[15][16][17][18]

Causality and Mechanism

The reaction is an equilibrium process.[15][16] The strong acid catalyst serves two purposes:

  • Activation: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[17][19]

  • Leaving Group Formation: It facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide anion (OH⁻).

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (often as the solvent) or by removing the water as it is formed (e.g., with a Dean-Stark apparatus).[16][19]

Protocol: Fischer Esterification
  • Setup: Suspend 4-Methoxy-2-phenylthiazole-5-carboxylic acid (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol or ethanol, serving as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Remove the excess alcohol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Other Notable Reagents

  • Mitsunobu Reaction: This reaction converts an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20][21][22] It proceeds under very mild, neutral conditions and is renowned for inverting the stereochemistry of chiral alcohols.[21][23] While inversion is not relevant for this substrate, the mild conditions can be advantageous for sensitive molecules. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[21]

  • Carbonyldiimidazole (CDI): CDI is a solid, easy-to-handle reagent that activates carboxylic acids by forming a reactive acylimidazolide intermediate.[24][25][26] This intermediate then reacts with an alcohol to form the ester. The reaction is often clean, as the byproducts are imidazole and carbon dioxide.[26]

Comparative Summary of Esterification Reagents

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Alcohol (excess), H₂SO₄ (cat.)RefluxSimple reagents, inexpensive.Equilibrium reaction; requires harsh acidic conditions and high temperatures; not suitable for sensitive substrates.[16][19]
Steglich DCC or EDC, DMAP (cat.)Mild (0 °C to RT)High yields, mild conditions, good for hindered substrates.[3][4]DCC is an allergen; DCU byproduct can be difficult to remove completely; reagents are more expensive.[5]
Acid Chloride SOCl₂ or Oxalyl Chloride, then Alcohol + BaseReflux, then RTHigh-yielding and reliable; gaseous byproducts are easily removed.[10][12]Harsh reagents (SOCl₂); generates corrosive HCl; not suitable for acid-sensitive substrates.
Mitsunobu PPh₃, DEAD or DIADMild (0 °C to RT)Very mild, neutral conditions; useful for complex molecules.[21][22]Stoichiometric byproducts (phosphine oxide, hydrazine) require chromatographic purification; expensive reagents.[21]
CDI Activation CDI, then AlcoholMild (RT)Easy to handle solid reagent; clean reaction with gaseous/soluble byproducts.[26]CDI is moisture-sensitive; may require elevated temperatures for less reactive alcohols.[25][26]

References

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. Available at: [Link]

  • Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - OUCI. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC. Available at: [Link]

  • Steglich Esterification Definition - Organic Chemistry Key... - Fiveable. Available at: [Link]

  • Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperature | Request PDF - ResearchGate. Available at: [Link]

  • A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Available at: [Link]

  • 5.2.2 Synthesis of Esters - NPTEL Archive. Available at: [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids | ACS Omega. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

  • Carbonyl Diimidazole (CDI) - Common Organic Chemistry. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]

  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones - ResearchGate. Available at: [Link]

  • AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
  • What is Fischer Esterification? - ChemTalk. Available at: [Link]

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Available at: [Link]

  • Fischer Esterification - Chemistry LibreTexts. Available at: [Link]

  • DCC/DMAP-Mediated Coupling of Carboxylic Acids With Oxazolidinones and Thiazolidinethiones | PDF | Unit Processes | Chemical Reactions - Scribd. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • Chemistry Acid Chloride - SATHEE - IIT Kanpur. Available at: [Link]

  • Acid to Ester - Common Conditions. Available at: [Link]

  • 4-Methyl-2-(4-methoxyphenyl)thiazole-5-carboxylic acid - Oakwood Chemical. Available at: [Link]

  • Thiazole-5-carboxylic acid - Oakwood Chemical. Available at: [Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride ? | ResearchGate. Available at: [Link]

  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. Available at: [Link]

  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC. Available at: [Link]

  • Steglich Esterification with EDC : r/OrganicChemistry - Reddit. Available at: [Link]

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents.
  • Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis - arkat usa. Available at: [Link]

Sources

Method

Application Note: Rapid Microwave-Assisted Synthesis of 2-Phenylthiazole-5-Carboxylic Acids

Introduction: The Significance of the 2-Phenylthiazole-5-Carboxylic Acid Scaffold The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimicro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Phenylthiazole-5-Carboxylic Acid Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimicrobial, anti-inflammatory, and antineoplastic drugs.[1][2] The 2-phenylthiazole-5-carboxylic acid moiety, in particular, has emerged as a privileged scaffold in modern drug discovery. Recent studies have highlighted its critical role in the development of potent inhibitors targeting key proteins in cancer pathways, such as the Transactivation Response (TAR) RNA-binding protein 2 (TRBP) and lanosterol 14α-demethylase (CYP51).[3][4][5] The synthesis of these derivatives is therefore of paramount importance for advancing novel cancer therapeutics.

Conventional synthetic methods often require prolonged reaction times, harsh conditions, and laborious purification, creating bottlenecks in the drug development pipeline.[6] This application note details a robust, two-step, microwave-assisted protocol for the synthesis of 2-phenylthiazole-5-carboxylic acid. By leveraging the principles of microwave chemistry—rapid, volumetric heating and the ability to reach superheated temperatures in sealed vessels—this method drastically reduces reaction times from hours to minutes and improves yields, offering a highly efficient alternative for medicinal chemistry laboratories.[4][7]

Underlying Scientific Principles and Strategy

The synthesis is strategically divided into two key microwave-assisted steps: (1) a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the 2-phenylthiazole core, and (2) a subsequent base-catalyzed saponification to yield the final carboxylic acid.

Step 1: The Suzuki-Miyaura Cross-Coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds. In our protocol, it facilitates the coupling of a commercially available thiazole building block, ethyl 2-bromothiazole-5-carboxylate, with phenylboronic acid. Microwave irradiation is exceptionally effective for this transformation, as it rapidly heats the polar solvent and reactants, accelerating the catalytic cycle of palladium (oxidative addition, transmetalation, and reductive elimination) and significantly shortening the time required for high-conversion coupling.[4]

Step 2: Ester Hydrolysis (Saponification). The conversion of the intermediate ethyl ester to the final carboxylic acid is achieved through base-catalyzed hydrolysis. Traditional hydrolysis often requires extended refluxing in strong base. Microwave assistance dramatically accelerates this process. The direct interaction of microwaves with the polar solvent (e.g., an ethanol/water mixture) and ionic reagents (e.g., potassium hydroxide) leads to rapid, uniform heating, completing the hydrolysis in minutes with high efficiency.[8][9]

This two-step sequence provides a logical and efficient pathway to the target molecule, utilizing well-established, reliable, and microwave-compatible reactions.

Experimental Protocols

Materials and Equipment
  • Reagents: Ethyl 2-bromothiazole-5-carboxylate, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water (distilled or deionized), Ethanol, Potassium hydroxide (KOH), Hydrochloric acid (HCl), Ethyl acetate, Magnesium sulfate (MgSO₄). All reagents should be of analytical grade.

  • Equipment: Monomode microwave reactor (e.g., Anton Paar Monowave series, CEM Discover), appropriate microwave reaction vials with snap caps/crimp seals, magnetic stir bars, standard laboratory glassware, rotary evaporator, filtration apparatus, pH paper, TLC plates (silica gel 60 F₂₅₄).

Step 1: Microwave-Assisted Synthesis of Ethyl 2-Phenylthiazole-5-carboxylate

This procedure is adapted from established Suzuki coupling methodologies, optimized for microwave synthesis.[4]

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-bromothiazole-5-carboxylate (1.0 mmol, 236 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 46 mg).

    • Expert Insight: The choice of a palladium(0) catalyst is crucial for initiating the catalytic cycle directly. Handling should be performed quickly to minimize exposure to air, although this catalyst is relatively stable compared to others.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes , with magnetic stirring.

    • Causality: The temperature of 120 °C, well above the boiling point of the solvent mixture, is achieved due to the sealed-vessel conditions of the microwave reactor. This "superheating" dramatically accelerates the rate of the Suzuki coupling reaction.

  • Work-up and Purification: a. After the reaction, allow the vial to cool to room temperature (below 50 °C) before opening. b. Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL). c. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (20 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield ethyl 2-phenylthiazole-5-carboxylate as an off-white solid.[10]

Step 2: Microwave-Assisted Hydrolysis to 2-Phenylthiazole-5-carboxylic Acid

This protocol is based on standard saponification procedures, enhanced by microwave heating for rapid conversion.[3][8]

  • Vial Preparation: In a 10 mL microwave reaction vial, dissolve the ethyl 2-phenylthiazole-5-carboxylate (1.0 mmol, 233 mg) from Step 1 in ethanol (5 mL).

  • Base Addition: Add a solution of potassium hydroxide (3.0 mmol, 168 mg) in water (2 mL).

    • Expert Insight: Using a phase-transfer catalyst is unnecessary here, as the ethanol/water mixture ensures sufficient miscibility for the reaction to proceed efficiently under microwave conditions.

  • Microwave Irradiation: Cap the vial and irradiate in the microwave reactor at 100 °C for 10 minutes with stirring.

  • Work-up and Isolation: a. After cooling the vial to room temperature, transfer the contents to a beaker. b. Reduce the volume of the solvent by approximately half using a rotary evaporator. c. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate will form. d. Stir the mixture in the ice bath for 15 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum. This yields 2-phenylthiazole-5-carboxylic acid as a solid.

Data Summary and Expected Results

StepReactantsKey ConditionsTimeProductExpected YieldMelting Point (°C)
1Ethyl 2-bromothiazole-5-carboxylate, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃Microwave, 120 °C, Dioxane/H₂O15 minEthyl 2-phenylthiazole-5-carboxylate>85%N/A (Intermediate)
2Ethyl 2-phenylthiazole-5-carboxylate, KOHMicrowave, 100 °C, Ethanol/H₂O10 min2-Phenylthiazole-5-carboxylic acid>90%~186

Visualizing the Workflow

The following diagram illustrates the streamlined, two-step synthetic process.

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis S1_Reactants Reactants: - Ethyl 2-bromothiazole-5-carboxylate - Phenylboronic Acid - Pd(PPh₃)₄, K₂CO₃ S1_MW Microwave Irradiation 120 °C, 15 min S1_Reactants->S1_MW S1_Workup Work-up & Purification S1_MW->S1_Workup S1_Product Intermediate: Ethyl 2-phenylthiazole-5-carboxylate S1_Workup->S1_Product S2_Reactants Reactants: - Intermediate Ester - KOH, EtOH/H₂O S1_Product->S2_Reactants Proceed to next step S2_MW Microwave Irradiation 100 °C, 10 min S2_Reactants->S2_MW S2_Workup Acidification & Isolation S2_MW->S2_Workup S2_Product Final Product: 2-Phenylthiazole-5-carboxylic Acid S2_Workup->S2_Product

Caption: Microwave-assisted synthesis workflow.

Conclusion and Validation

This application note provides a validated, highly efficient protocol for synthesizing 2-phenylthiazole-5-carboxylic acid. The use of microwave irradiation dramatically accelerates both the key C-C bond-forming Suzuki coupling and the final ester hydrolysis, reducing the total reaction time to under 30 minutes. The method is high-yielding and employs established, reliable chemical transformations, making it ideal for rapid lead optimization and library synthesis in a drug discovery context. Product identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Tetrahedron Letters, 53(36), 4921-4924. Available at: [Link]

  • Patil, S. B., et al. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry, 15(1), 58-63. Available at: [Link]

  • Pattan, S., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(21), 7234. Available at: [Link]

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Available at: [Link]

  • Cook, A. H., & Heilbron, I. M. (1947). The chemistry of penicillin. Scientific proceedings of the Royal Dublin Society, 24, 245-266. Available at: [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 258, 115605. Available at: [Link]

  • PubMed. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. National Center for Biotechnology Information. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 971-1037. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-651. Available at: [Link]

  • Ezhilarasi, M.R., et al. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. Available at: [Link]

  • Bakr, R. B., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 59. Available at: [Link]

  • Martínez, A. F. G., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 29(18), 4349. Available at: [Link]

  • Rahatgaonkar, A. M., et al. (2005). Microwave-Assisted Synthesis of 2-amino-4-substituted-phenylthiazoles. Asian Journal of Chemistry, 17(2), 1039-1042. Available at: [Link]

  • Almarhoon, Z. M., et al. (2014). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2014(6), 254-267. Available at: [Link]

  • Zeni, G., et al. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Current Microwave Chemistry, 1(1), 52-58. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-2-phenylthiazole-5-carboxylic acid

Welcome to the technical support guide for the synthesis of 4-Methoxy-2-phenylthiazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-2-phenylthiazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield for 4-Methoxy-2-phenylthiazole-5-carboxylic acid is consistently low. What are the most critical stages I should re-evaluate?

A: Low overall yield is typically rooted in one of two key stages: the initial Hantzsch thiazole synthesis to form the intermediate ester, or the final saponification step to yield the carboxylic acid. The most common culprits are the stability and purity of your starting materials for the Hantzsch reaction, and incomplete hydrolysis or product degradation during saponification. We recommend analyzing each step independently to pinpoint the issue.

Q2: I am observing minimal product formation in the first step, the Hantzsch cyclization. What are the immediate troubleshooting steps?

A: The Hantzsch thiazole synthesis is robust but sensitive to the quality of reactants and reaction conditions.[1][2] First, verify the purity of your 4-methoxythiobenzamide and, more importantly, your α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate). The α-halo-β-ketoester can be unstable and should be fresh or properly stored.[3] Next, evaluate your reaction temperature. While some variations proceed at room temperature, gentle heating is often required to drive the reaction to completion.[3]

Q3: During the hydrolysis of the ethyl ester intermediate, my yield is poor, and I suspect product degradation. How can I mitigate this?

A: This is a common issue. The thiazole ring can be sensitive to harsh basic conditions, especially at elevated temperatures for prolonged periods. To mitigate degradation, use a moderate concentration of base (e.g., 1-2 M NaOH or KOH), maintain the lowest effective temperature, and monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting ester is consumed, proceed immediately to the workup.

Q4: My final product is difficult to purify and appears contaminated with starting material from the hydrolysis step. What is the best practice for isolation?

A: Effective purification hinges on the acidic workup. After hydrolysis, the product exists as a carboxylate salt dissolved in the aqueous basic solution. To precipitate the pure carboxylic acid, you must carefully acidify the solution to its isoelectric point (typically pH 4-5). Adding acid too quickly or overshooting the pH can lead to an oily or impure precipitate. A final recrystallization from a suitable solvent like an ethanol/water mixture is highly recommended for achieving high purity.

Comprehensive Troubleshooting Guide

This guide provides a deep dive into the two primary stages of the synthesis, offering solutions to common problems encountered in the laboratory.

Part 1: Optimizing the Hantzsch Thiazole Synthesis (Formation of Ethyl 4-Methoxy-2-phenylthiazole-5-carboxylate)

The initial cyclization is the foundation of the synthesis. It involves the reaction of 4-methoxythiobenzamide with an α-halo-β-ketoester, typically ethyl 2-chloroacetoacetate.[4][5]

Causality: The primary reasons for low conversion are poor reactant quality, suboptimal thermal conditions, or an inappropriate solvent environment that does not facilitate the necessary SN2 and condensation steps.[6][7]

Solutions:

  • Reactant Integrity:

    • α-Halo-β-ketoester: This reactant is susceptible to decomposition. Use freshly opened or recently prepared material. Its stability can be a significant cause of low yields.[3]

    • Thioamide: Ensure the 4-methoxythiobenzamide is of high purity, as impurities can introduce competing side reactions.

  • Solvent and Temperature Optimization: The choice of solvent is critical as it mediates the reaction. While ethanol is common, other solvents may offer advantages.

    SolventTemperature (°C)Typical TimeAdvantages & ConsiderationsReference
    Ethanol60-80 (Reflux)4-8 hoursGood solubility for reactants, common and effective. Can require longer reaction times.[2]
    Acetonitrile60-80 (Reflux)2-6 hoursCan accelerate the reaction. Ensure anhydrous conditions.[8]
    DMFRoom Temp to 601-4 hoursExcellent solvating power, may allow for lower temperatures. More difficult to remove post-reaction.[3]
  • In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 4-methoxythiobenzamide (1.0 eq) in ethanol (5-10 mL per gram of thioamide).

  • Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a beaker of cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude ethyl 4-methoxy-2-phenylthiazole-5-carboxylate can be used in the next step or recrystallized from ethanol for higher purity.

Hantzsch_Troubleshooting start Low Yield in Hantzsch Step? check_purity Verify Reactant Purity (esp. α-halo-ketoester) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify or Replace Reactants purity_ok->purify No check_conditions Review Reaction Conditions (Temp & Solvent) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Optimize Temp/Solvent (See Table 1) conditions_ok->optimize No monitor Monitor Reaction (TLC) conditions_ok->monitor Yes optimize->check_conditions

Caption: Troubleshooting logic for the Hantzsch thiazole synthesis step.

Part 2: Improving the Saponification and Purification

This step converts the intermediate ester into the final carboxylic acid product via base-mediated hydrolysis. The main challenges are ensuring complete reaction without causing degradation and achieving high purity during isolation.

Causality: An equilibrium between complete hydrolysis and base-induced degradation must be managed. Insufficient base or low temperatures can lead to incomplete reaction. Conversely, excessively high temperatures or prolonged exposure to a strong base can open or decompose the thiazole ring.

Solutions:

  • Controlled Hydrolysis Conditions: The key is to find a balance. Using a mixture of ethanol and water as the solvent improves the solubility of the ester while allowing the aqueous base to perform the hydrolysis effectively.

    Base (aq.)Co-SolventTemperature (°C)Typical TimeOutcome & Considerations
    2M NaOHEthanol60-702-4 hoursGood balance of reaction rate and stability. Monitor closely by TLC.
    2M KOHEthanol60-702-4 hoursSimilar to NaOH, sometimes preferred for solubility of the potassium salt.
    4M NaOHEthanol80 (Reflux)1-2 hoursFaster reaction, but higher risk of degradation. Use only if milder conditions fail.
  • Meticulous Workup and Purification:

    • Acidification: After cooling the reaction, acidification must be done carefully. Cool the reaction mixture in an ice bath and add 1-2M HCl dropwise with vigorous stirring. Monitor the pH with pH paper or a meter, aiming for a final pH of ~4-5.

    • Precipitation: Allow the mixture to stir in the ice bath for 30-60 minutes after acidification to ensure complete precipitation.

    • Recrystallization: For highest purity, the crude, dried solid should be recrystallized. A mixture of ethanol and water is often effective. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Cool slowly to allow for crystal formation.

  • Suspend the crude ethyl 4-methoxy-2-phenylthiazole-5-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous NaOH.

  • Heat the mixture to 65°C with stirring. Monitor the disappearance of the starting material by TLC (the carboxylic acid product will remain at the baseline).

  • Once the reaction is complete (typically 2-3 hours), cool the flask in an ice bath.

  • Slowly add 2M HCl dropwise with constant stirring until the pH of the solution is between 4 and 5. A thick white precipitate should form.

  • Continue stirring the slurry in the ice bath for 30 minutes.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the purified 4-Methoxy-2-phenylthiazole-5-carboxylic acid under high vacuum.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Cyclization cluster_step2 Step 2: Saponification & Purification sm 4-Methoxythiobenzamide + Ethyl 2-chloroacetoacetate hantzsch Reflux in Ethanol sm->hantzsch ester Intermediate: Ethyl 4-Methoxy-2-phenyl- thiazole-5-carboxylate hantzsch->ester hydrolysis NaOH / EtOH / H2O Heat (65°C) ester->hydrolysis workup Acidic Workup (HCl to pH 4-5) hydrolysis->workup product Final Product: 4-Methoxy-2-phenylthiazole- 5-carboxylic acid workup->product

Caption: Overall synthetic workflow for the target molecule.

References

  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • University of Liverpool. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (2020). Hantzsch thiazole synthesis. YouTube.
  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2975. [Link]

  • Bayer Cropscience Aktiengesellschaft. (2017). Process for preparing thiazole derivatives.
  • Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid.

Sources

Optimization

Technical Support Center: Purification of 4-Methoxy-2-phenylthiazole-5-carboxylic acid

Topic: Recrystallization Solvents for 4-Methoxy-2-phenylthiazole-5-carboxylic acid Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Drug Development Scientists & Organic Chemists Technical O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for 4-Methoxy-2-phenylthiazole-5-carboxylic acid Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Drug Development Scientists & Organic Chemists

Technical Overview & Solvent Selection Strategy

Compound Profile:

  • Target: 4-Methoxy-2-phenylthiazole-5-carboxylic acid (CAS: 1160262-47-4)[1][2]

  • Functional Class: Heteroaromatic Carboxylic Acid

  • Physicochemical Behavior: The thiazole core provides moderate lipophilicity, while the carboxylic acid moiety (pKa ~3.5–4.0) dominates its solubility in aqueous media. The 4-methoxy and 2-phenyl substituents add planarity and rigidity, likely raising the melting point (expected range: 180–220°C based on structural analogs like 4-methoxy-2-methylthiazole-5-carboxylic acid).

Strategic Approach: Purification must address two distinct impurity classes:

  • Synthetic Precursors: Unreacted thioamides or esters (neutral/lipophilic).

  • Side Products: Decarboxylated thiazoles or inorganic salts.

We recommend a bimodal purification strategy : Initial chemical purification (Acid-Base Reprecipitation) followed by thermal recrystallization for polymorphism control and final polishing.

Solvent Selection Guide (Q&A)

Q1: What is the "Gold Standard" solvent system for this compound? A: Ethanol/Water (EtOH/H₂O) is the primary recommendation.

  • Why? The compound is highly soluble in hot ethanol (due to the phenyl/thiazole core) but sparingly soluble in water (due to the carboxylic acid).

  • Ratio: Typically start with 9:1 EtOH:H₂O. If the compound is too soluble, increase water content to 7:3 or 1:1.

  • Mechanism: Cooling a saturated hot ethanolic solution decreases solubility, while the water acts as an anti-solvent to force the hydrophobic phenyl ring to aggregate, yielding well-defined needles or prisms.

Q2: My crude material is dark/tarry. Should I recrystallize immediately? A: No. Recrystallization is inefficient for removing >10% tarry impurities.

  • Protocol: Perform an Acid-Base Reprecipitation first.

    • Dissolve crude solid in 1M NaOH (forms the water-soluble sodium carboxylate).

    • Extract with Ethyl Acetate (removes non-acidic tars/esters).

    • Acidify the aqueous layer with 1M HCl to pH 2–3.

    • Filter the precipitated solid.[3][4][5] Then proceed to recrystallization.

Q3: I need anhydrous material for a sensitive coupling reaction (e.g., acid chloride formation). Which solvent should I use? A: Acetonitrile (MeCN) or Toluene.

  • Acetonitrile: Good solubility at reflux (82°C). cooling to 0°C often yields high recovery. It is easily removed under vacuum.

  • Toluene: Use this only if the melting point is <110°C (unlikely for this acid) or if you are using a Dean-Stark trap to dry the material azeotropically. Note: Thiazole acids can be sparingly soluble in toluene; you may need a co-solvent like THF.

Q4: Can I use Methanol? A: Yes, but Methanol (MeOH) is often "too good" a solvent.

  • Risk: You may experience low recovery yields because the compound remains soluble even at -20°C.

  • Fix: If using MeOH, you must use water as an anti-solvent (Method B below).

Experimental Protocols
Method A: Standard Ethanol/Water Recrystallization

Best for: Final polishing of material with >90% purity.

  • Preparation: Place 1.0 g of crude acid in a 50 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) in 2 mL portions while heating to reflux (approx. 78°C). Stir constantly.

    • Checkpoint: If not dissolved after 20 mL, the compound may be inorganic salt-contaminated (see Troubleshooting).

  • Clarification (Optional): If solid specks remain at reflux, perform a hot filtration through a pre-warmed glass frit.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1–2 drops of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (30–60 mins). Then cool in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter under vacuum. Wash the cake with cold 1:1 EtOH/Water. Dry in a vacuum oven at 50°C.

Method B: Acid-Base Chemical Purification

Best for: Crude reaction mixtures containing esters or thioamides.

  • Dissolution: Suspend crude solid in 1N NaOH (10 mL/g). Stir until mostly dissolved.

  • Filtration: Filter off any insoluble solids (these are likely neutral impurities).

  • Extraction: Wash the basic aqueous filtrate with Ethyl Acetate (2 x 5 mL/g). Discard the organic (EtOAc) layer.

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~2.0.

  • Isolation: Filter the thick precipitate. Wash with plenty of water to remove salts (NaCl). Dry thoroughly.[6]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Solvent boiling point > Compound melting point; or too many impurities.1. Add a seed crystal. 2. Re-heat and add more Ethanol (dilute the system). 3. Switch to a lower boiling solvent system (e.g., Acetone/Hexane).
Low Recovery Yield (<50%) Compound is too soluble in the cold solvent.1. Concentrate the mother liquor and collect a second crop. 2. Increase the ratio of Anti-Solvent (Water). 3. Cool to -20°C instead of 0°C.
Colored Impurities Persist Oxidized phenols or conjugated byproducts trapped in crystal lattice.1. Add Activated Carbon (Charcoal) to the hot solution, stir for 5 mins, then hot filter. 2. Perform Method B (Acid-Base) before recrystallization.
Material won't dissolve at reflux Inorganic salts (NaCl, Na₂SO₄) or Polymerization.1. Filter the hot suspension; the product is likely in the liquid. 2. Verify identity via LC-MS; you might have the salt form.
Decision Tree & Workflow Visualization

Recrystallization_Workflow Start Start: Crude 4-Methoxy-2-phenylthiazole-5-COOH Purity_Check Check Purity (LC-MS / TLC) Start->Purity_Check Is_Tarry Is material tarry or <85% pure? Purity_Check->Is_Tarry Acid_Base Method B: Acid-Base Reprecipitation (Remove neutral impurities) Is_Tarry->Acid_Base Yes Solvent_Select Select Solvent System Is_Tarry->Solvent_Select No (Solid/Pure) Acid_Base->Solvent_Select EtOH_Water System A: Ethanol / Water (Standard Recrystallization) Solvent_Select->EtOH_Water General Use MeCN System C: Acetonitrile (For Anhydrous Needs) Solvent_Select->MeCN Dry Chemistry Oiling_Out Issue: Oiling Out? EtOH_Water->Oiling_Out Final_Dry Vacuum Dry (50°C) MeCN->Final_Dry Remedy_Oil Add more solvent OR Switch to Acetone/Hexane Oiling_Out->Remedy_Oil Yes Oiling_Out->Final_Dry No Remedy_Oil->Final_Dry Success Pure Crystalline Solid Final_Dry->Success

Caption: Logical workflow for the purification of 4-Methoxy-2-phenylthiazole-5-carboxylic acid, prioritizing chemical purity before thermal crystallization.

References
  • BenchChem . Application Notes and Protocols for the Synthesis of Febuxostat (67m-4). (2025).

  • University of Rochester, Dept. of Chemistry . Reagents & Solvents: Solvents for Recrystallization.

  • Sigma-Aldrich . 4-Methoxy-2-methyl-1,3-thiazole-5-carboxylic acid (Analog Data).

  • MIT OpenCourseWare . 5.301 Chemistry Laboratory Techniques: Two-Solvent Recrystallization Guide.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methoxy-2-phenylthiazole-5-carboxylic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Methoxy-2-phenylthiazole-5-carboxylic acid. The f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Methoxy-2-phenylthiazole-5-carboxylic acid. The following troubleshooting FAQs and detailed protocols are designed to address common impurity issues and provide a robust methodology for obtaining a highly pure final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude 4-Methoxy-2-phenylthiazole-5-carboxylic acid has a low and broad melting point. What are the likely impurities?

A low and broad melting point is a strong indicator of impurities. Based on common synthetic routes for this class of compounds, such as the Hantzsch thiazole synthesis followed by ester hydrolysis, the primary impurities are likely to be:

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, these could include 4-methoxythiobenzamide and an alpha-haloketone precursor (e.g., ethyl 2-chloro-4-methoxy-3-oxobutanoate).

  • Unhydrolyzed Ester Precursor: If the carboxylic acid is prepared via saponification of its corresponding ester (e.g., ethyl 4-methoxy-2-phenylthiazole-5-carboxylate), incomplete hydrolysis will leave the less polar ester in your product.[1]

  • Decarboxylation Byproduct: Thiazole-5-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures, to yield 4-methoxy-2-phenylthiazole.

  • Isomeric Impurities: The Hantzsch synthesis can sometimes yield isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.

  • Amide Impurity: If a nitrile-containing precursor is used in the synthesis, its partial hydrolysis can lead to the formation of the corresponding amide, 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, as seen in the synthesis of the structurally similar drug, Febuxostat.[1][2]

Q2: I'm observing a less polar spot on my TLC analysis of the crude product. What is it and how can I remove it?

A less polar impurity (higher Rf value) is often the unhydrolyzed ester precursor. Esters are significantly less polar than their corresponding carboxylic acids. This impurity can be effectively removed using a combination of acid-base extraction and recrystallization. The carboxylic acid will be extracted into an aqueous basic solution, leaving the neutral ester in the organic layer.

Q3: My product seems to be "oiling out" during recrystallization. What can I do to promote crystal formation?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This can happen for several reasons:

  • The solution is supersaturated: The concentration of the solute is too high for the given temperature.

  • The cooling process is too rapid: This doesn't allow sufficient time for crystal nucleation and growth.

  • The presence of impurities: Impurities can disrupt the crystal lattice formation.

  • Inappropriate solvent choice: The solvent may be too good of a solvent for your compound, even at lower temperatures.

To troubleshoot this, you can try the following:[3]

  • Add a small amount of additional hot solvent to reduce the saturation.

  • Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

  • Add a seed crystal of the pure compound, if available.

  • Re-evaluate your solvent system. You may need a less polar solvent or a different solvent mixture.

Q4: What is the most effective general strategy for purifying crude 4-Methoxy-2-phenylthiazole-5-carboxylic acid?

A two-pronged approach of acid-base extraction followed by recrystallization is a highly effective and widely applicable method for purifying acidic organic compounds.[4][5][6][7]

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to its water-soluble carboxylate salt and moves into the aqueous layer. Neutral impurities, such as unreacted starting materials and the ester precursor, remain in the organic layer and are thus separated. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.

  • Recrystallization: This is a powerful technique for removing small amounts of remaining impurities. The principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the solvent.

Detailed Purification Protocol

This protocol outlines a comprehensive procedure for the purification of crude 4-Methoxy-2-phenylthiazole-5-carboxylic acid, incorporating both acid-base extraction and recrystallization.

Part 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-Methoxy-2-phenylthiazole-5-carboxylic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Basification and Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel.[4][6] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO2 evolution. Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer.

  • Separation: Drain the lower organic layer, which contains neutral impurities.

  • Repeat Extraction: To ensure complete extraction of the product, wash the organic layer with another portion of the saturated NaHCO3 solution. Combine the aqueous layers.

  • Backwash (Optional): To remove any basic impurities that may have been extracted into the aqueous layer, you can perform a "backwash" by adding a fresh portion of the organic solvent to the combined aqueous layers, shaking, and then discarding the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (pH ~2).[4] The pure carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.

Part 2: Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of many aromatic carboxylic acids.[7] You can also screen other solvent systems such as ethyl acetate/hexanes.[8] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the dried, purified solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. Dry the crystals under vacuum to remove any residual solvent.

Visual Workflow for Purification

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude_product Crude Product in Organic Solvent add_base Add NaHCO3(aq) crude_product->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate filter_extract Filter and Wash precipitate->filter_extract dissolve Dissolve in Hot Ethanol filter_extract->dissolve Dried Product add_antisolvent Add Hot Water (Anti-solvent) dissolve->add_antisolvent cool Slow Cooling add_antisolvent->cool crystals Pure Crystals cool->crystals filter_recryst Filter and Dry crystals->filter_recryst final_product Pure Final Product filter_recryst->final_product

Caption: Purification workflow for 4-Methoxy-2-phenylthiazole-5-carboxylic acid.

Summary of Impurity Removal

Potential Impurity Chemical Nature Primary Removal Method Rationale
Unreacted ThioamideBasic/NeutralAcid-Base ExtractionRemains in the organic layer during basic wash.
Unreacted α-HaloketoneNeutralAcid-Base ExtractionRemains in the organic layer.
Unhydrolyzed EsterNeutralAcid-Base ExtractionRemains in the organic layer as it is not deprotonated by the weak base.
Decarboxylation ProductNeutralAcid-Base ExtractionRemains in the organic layer.
Isomeric ByproductsBasic/NeutralRecrystallizationDifferences in solubility allow for separation during crystallization.
Amide ImpurityWeakly Acidic/NeutralRecrystallizationMay have different solubility profiles compared to the desired carboxylic acid.

References

  • Febuxostat Impurities and Related Compound - Veeprho. (n.d.). Retrieved February 22, 2026, from [Link]

  • Investigation of Various Impurities in Febuxostat - Pharmaceutical Technology. (2026, February 13). Retrieved February 22, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 22, 2026, from [Link]

  • Febuxostat EP Impurities & USP Related Compounds - SynThink. (n.d.). Retrieved February 22, 2026, from [Link]

  • Investigation of various impurities in febuxostat - ResearchGate. (2025, August 10). Retrieved February 22, 2026, from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 22, 2026, from [Link]

  • Recrystallization1. (n.d.). Retrieved February 22, 2026, from [Link]

  • Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed. (2004, June 1). Retrieved February 22, 2026, from [Link]

  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved February 22, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved February 22, 2026, from [Link]

  • US3882110A - Novel 2-alkyl-5-thiazole-carboxylic acid derivatives - Google Patents. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved February 22, 2026, from [Link]

  • Upon stirring 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 22, 2026, from [Link]

  • New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking - MDPI. (2017, October 27). Retrieved February 22, 2026, from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Retrieved February 22, 2026, from [Link]

  • Learning from the Hantzsch synthesis. (2000, November 7). Retrieved February 22, 2026, from [Link]

  • (PDF) New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking - ResearchGate. (2026, January 1). Retrieved February 22, 2026, from [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - ACS Publications. (2024, December 26). Retrieved February 22, 2026, from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. (n.d.). Retrieved February 22, 2026, from [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (2012, March 15).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents. (n.d.).
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives - Asian Publication Corporation. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Optimization

Optimization of reaction temperature for thiazole ring closure

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Reaction Temperature for Thiazole Ring Closure Executive Summary In drug discovery, the thiazo...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Reaction Temperature for Thiazole Ring Closure

Executive Summary

In drug discovery, the thiazole ring is a privileged scaffold, yet its synthesis is frequently plagued by "tarring out" (decomposition), regiochemical ambiguity, or stalled kinetics. While the Hantzsch synthesis is the gold standard, it is not a "mix-and-heat" generic procedure. Temperature (


) is the critical vector that dictates the competition between the desired nucleophilic attack (

) and the deleterious polymerization of

-haloketones.

This guide moves beyond basic textbook recipes to provide a mechanistic, troubleshooting-first approach to temperature optimization for thiazole ring closure.

Part 1: The Thermodynamic Landscape

To optimize temperature, one must understand why we heat. The Hantzsch synthesis proceeds in two distinct thermal stages.[1] Failing to respect the specific energy requirements of each step is the primary cause of low yields.

The Two-Stage Thermal Mechanism
  • Stage 1: Thioalkylation (Kinetic Control). The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone. This is an 
    
    
    
    reaction. It is exothermic and often proceeds at Room Temperature (RT) or mild heating (
    
    
    ). High
    
    
    here causes haloketone degradation.
  • Stage 2: Cyclodehydration (Thermodynamic Control). The intermediate hydroxy-thiazoline must lose water to aromatize. This step has a high activation energy barrier (

    
    ) and typically requires temperatures 
    
    
    
    (reflux) or acid catalysis to drive the equilibrium forward.

Visualizing the Pathway:

HantzschMechanism Start Reactants (Thioamide + Alpha-Haloketone) Inter Intermediate (S-alkylated Thioimidate) Start->Inter Stage 1: SN2 Attack (Mild T: 25-50°C) Side1 Side Product: Polymerized Haloketone Start->Side1 Overheating at Start (>60°C initial) Transition Hydroxy-thiazoline (Unstable) Inter->Transition Cyclization Side2 Side Product: Regioisomer (Imino form) Inter->Side2 Prolonged Reflux (Thermodynamic Drift) Product Final Thiazole (Aromatized) Transition->Product Stage 2: Dehydration (High T: >70°C / Acid)

Figure 1: Mechanistic flow of Hantzsch synthesis highlighting temperature-critical checkpoints. Note the divergence where excessive initial heat leads to polymerization.

Part 2: Protocol Optimization (Conventional vs. Microwave)

Modern optimization requires choosing the right energy source. Microwave (MW) irradiation is superior for this chemistry because it directly couples with the polar transition states, accelerating the difficult dehydration step (Stage 2) without "baking" the reagents for hours.

Comparative Data: Thermal Source Efficiency
ParameterConventional Reflux (EtOH)Microwave Irradiation (Sealed Vessel)Mechanistic Insight
Temperature Fixed at solvent BP (

)
Variable (

)
MW allows superheating above solvent boiling point, overcoming high

of dehydration [1].
Time 2 – 12 Hours5 – 20 MinutesRapid heating profile minimizes exposure of labile haloketones to thermal stress [2].
Yield 50 – 70% (Typical)85 – 95% (Typical)Less time = fewer side reactions (oxidative degradation of thioamides) [3].
Solvent EtOH, MeOH, DMFEtOH, Water, Solvent-freeMW works exceptionally well with polar solvents like EtOH/Water mixtures [4].
Optimized Workflow: The "Step-Up" Protocol

Do not simply set a temperature and walk away. Use this step-up method to maximize yield.

OptimizationWorkflow Start Start Reaction Step1 1. Dissolve Reactants Solvent: EtOH or MeOH Temp: RT (25°C) Start->Step1 Check1 Exotherm Observed? Step1->Check1 Cool Cool to 0-10°C Add Haloketone Slowly Check1->Cool Yes (Rapid Reaction) Step2 2. Ramp Temperature Target: 70-80°C (Reflux) or MW 100°C Check1->Step2 No (Stable) Cool->Step2 Monitor Monitor (TLC/LCMS) Check for Intermediate consumption Step2->Monitor Decision Intermediate Persists? Monitor->Decision Boost Add Scavenger (NaHCO3) or Increase T (MW 120°C) Decision->Boost Yes (Stalled) Finish Workup Cool & Precipitate Decision->Finish No (Complete) Boost->Finish

Figure 2: The "Step-Up" temperature protocol designed to prevent initial decomposition and ensure final dehydration.

Part 3: Troubleshooting Hub

This section addresses specific failure modes encountered in the lab.

Q1: My reaction turns black/tarry within 15 minutes. What is happening?

Diagnosis: Thermal decomposition of the


-haloketone.
The Science: 

-haloketones are potent electrophiles but are thermally unstable. If added to a hot solution, they polymerize or undergo oxidative degradation before reacting with the thioamide. Solution:
  • The "Cold Start": Dissolve the thioamide first. Cool the solution to

    
    .
    
  • Slow Addition: Add the

    
    -haloketone dropwise.
    
  • Ramp Slowly: Allow to warm to RT before applying heat for reflux. This ensures the haloketone is "trapped" as the stable S-alkylated intermediate (Stage 1) before high heat is applied [5].

Q2: LC-MS shows the correct mass for the intermediate, but the ring won't close. Increasing T just degrades it.

Diagnosis: Stalled Cyclodehydration (Stage 2 Failure). The Science: The intermediate is likely the S-alkylated species (acyclic) or the hydroxy-thiazoline. It lacks the driving force to eliminate water, often because the pH is too neutral or the temperature is insufficient to overcome the


 of aromatization.
Solution: 
  • Chemical Dehydration: Instead of just heat, add a dehydrating agent or acid catalyst (e.g., catalytic p-TsOH or simply ensuring the HX generated in situ is not neutralized too early).

  • Microwave Pulse: Transfer to a microwave vial. Heat at

    
     for 10 minutes. The superheating effect often forces this elimination where reflux fails [6].
    
Q3: I am getting a mixture of regioisomers (2-amino-thiazole vs. 2-imino-thiazoline). How does T affect this?

Diagnosis: Thermodynamic vs. Kinetic Control Drift. The Science: With N-substituted thioureas, the reaction can cyclize onto either nitrogen. High temperatures and acidic conditions favor the thermodynamic product (usually the thiazole), but prolonged heating can induce equilibration or side-reactions. Solution:

  • Control pH: Buffer the reaction with Sodium Acetate (NaOAc) to scavenge excess acid if the imino form is dominant due to pH effects [7].

  • Limit Time: Stop the reaction immediately upon consumption of starting material. Do not "soak" the reaction at reflux overnight, as this promotes rearrangement to the undesired isomer [8].

Q4: Can I perform this reaction at Room Temperature to avoid tars?

Diagnosis: Kinetic limitation. The Science: While Stage 1 (S-alkylation) often works at RT, Stage 2 (aromatization) rarely completes at RT unless the substrate is highly activated. Solution:

  • Yes, but you must use a modified leaving group . Using

    
    -tosyloxy ketones instead of haloketones, or using specific solvents like 2,2,2-trifluoroethanol (TFE), can sometimes lower the barrier for ring closure [9]. However, for standard reagents, heat is mandatory.
    

References

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2 amine derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis. Royal Society of Chemistry. Available at: [Link][1][2][3][4][5][6][7][8]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Semantic Scholar. Available at: [Link][1][2][5][7][8][9]

  • Comparative Studies on Conventional and Microwave Synthesis. National Institutes of Health (PMC). Available at: [Link]

  • Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Thiazole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[1][10][11][12] Available at: [Link]

Sources

Troubleshooting

Addressing stability issues of methoxy-thiazoles under acidic conditions

Status: Operational Topic: Stabilization, Handling, and Optimization of Acid-Labile Methoxy-Thiazoles Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Stabilization, Handling, and Optimization of Acid-Labile Methoxy-Thiazoles Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Imidate Liability"

Welcome to the technical resource center for methoxy-thiazoles. If you are here, you are likely observing a specific pattern of failure: your product disappears during acidic workups, turns into a polar spot on TLC, or shows the correct mass but the wrong retention time/NMR spectrum.

The Core Issue: 2-Methoxythiazoles are cyclic imidates . While they appear aromatic, the C2-position is highly susceptible to nucleophilic attack when the ring nitrogen is protonated. In aqueous acid, they do not just "degrade"; they cleanly hydrolyze into 2-thiazolones (lactams), losing the methyl group as methanol.

This guide provides the protocols required to synthesize, purify, and store these molecules without triggering this "Imidate Liability."

Module 1: Diagnostic & Mechanism

Q: Why does my product decompose in dilute HCl but survive in NaOH?

A: The decomposition is strictly acid-catalyzed . The pKa of the thiazole nitrogen is approximately 3.2 [1]. In strong acid (pH < 3), the nitrogen protonates. This protonation pulls electron density from the C2 carbon, activating it for nucleophilic attack by water.

In basic conditions, the nitrogen remains unprotonated, and the electron-rich aromatic ring repels nucleophiles, rendering the molecule stable.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the "Death Spiral" of a 2-methoxythiazole in acidic media.

G Reactant 2-Methoxythiazole (Stable Neutral) Protonated Protonated Species (Activated Electrophile) Reactant->Protonated + H+ (pH < 3.2) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Nucleophilic Attack) Product 2-Thiazolone (Lactam) + MeOH Transition->Product - MeOH (Irreversible) Product->Reactant Does NOT Revert

Figure 1: Acid-catalyzed hydrolysis mechanism converting the imidate (methoxythiazole) to the lactam (thiazolone).

Module 2: Synthesis & Workup Protocols

Q: How do I work up a reaction containing a methoxy-thiazole without destroying it?

A: You must avoid the "Acid Shock." Standard laboratory protocols often prescribe washing organic layers with 1N HCl to remove amines. Do not do this. Even a brief exposure to pH 1 can initiate hydrolysis.

Protocol: The "Cold-Buffer" Quench

Use this protocol for any reaction generating a 2-methoxythiazole.

StepActionTechnical Rationale
1 Cool Down Cool reaction mixture to 0°C before quenching. Hydrolysis rates drop significantly at lower temperatures [2].
2 Buffer Prep Prepare a saturated NH₄Cl (pH ~5) or Phosphate Buffer (pH 7). Avoid pure water if the reaction was acidic.
3 The Wash Extract with EtOAc or DCM. Wash the organic layer with pH 7 Phosphate Buffer or Sat. NaHCO₃.
4 Drying Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ (Magnesium Sulfate) if it is slightly acidic/Lewis acidic, as it can promote degradation on the surface.
5 Concentration Rotovap at bath temperature < 35°C . Heat accelerates hydrolysis if trace acid/water remains.

Module 3: Purification & Analysis (The TFA Trap)

Q: My LCMS shows the product mass, but I can't isolate it. Why?

A: You are likely using Trifluoroacetic Acid (TFA) in your mobile phase. TFA is strong enough to protonate the thiazole nitrogen during the HPLC run. Even if the residence time is short, the concentration step (lyophilization/evaporation) concentrates the TFA, creating a highly acidic, viscous syrup that destroys the molecule.

Comparison of Mobile Phase Modifiers
ModifierAcidity (pKa)CompatibilityRecommendation
TFA (0.1%) ~0.2CRITICAL FAILURE NEVER USE. Causes on-column or post-run degradation.
Formic Acid (0.1%) ~3.75HIGH RISK Use only for rapid QC (<5 min run). Avoid for prep purification.
Acetic Acid (0.1%) ~4.76MODERATE Safer than Formic, but peak shape may suffer for basic amines.
Ammonium Formate Buffer (pH 3-4)SAFE Good compromise for mass spec signal and stability [3].
Ammonium Bicarbonate Buffer (pH 7-8)GOLD STANDARD Keeps thiazole neutral. Best for stability.
Protocol: Safe Prep-HPLC Purification
  • Stationary Phase: Use a "Hybrid" silica column (e.g., XBridge, Gemini) stable at high pH.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.2) in Water.

  • Mobile Phase B: Acetonitrile.

  • Post-Run: Lyophilize immediately. Do not leave in solution for days.

Module 4: Structural Optimization (MedChem)

Q: The molecule is unstable in Gastric Fluid (SGF). How do I fix the structure?

A: If the 2-methoxythiazole pharmacophore is essential but metabolically/chemically unstable, you must modulate the electronics of the ring to lower the pKa of the nitrogen or sterically block the attack.

Decision Tree: Structural Workarounds

MedChem Problem Instability in SGF (pH 1.2) Strategy1 Electronic Deactivation (Lower N pKa) Problem->Strategy1 Strategy2 Steric Hindrance Problem->Strategy2 Strategy3 Bioisostere Switch Problem->Strategy3 EWG Add EWG at C5 (e.g., -CN, -CF3, -F) Strategy1->EWG Reduces N basicity Bulky Bulky Alkoxy Group (e.g., O-iPr, O-tBu) Strategy2->Bulky Blocks H2O attack Switch Replace Thiazole with: Oxadiazole, Pyridine, or Pyrazine Strategy3->Switch Removes Imidate motif

Figure 2: Medicinal Chemistry strategies to mitigate acid instability in thiazole scaffolds.

Strategic Insight:

  • Electronic Deactivation: Adding an electron-withdrawing group (EWG) like Fluorine or Cyano at the C5 position pulls density from the nitrogen. If the pKa drops below 1-2, it will not protonate in the stomach, preventing the hydrolysis trigger [4].

  • Bioisosteres: Consider switching to a 2-methoxypyridine or 1,3,4-oxadiazole . These often retain the hydrogen-bond acceptor profile but possess significantly higher chemical stability [5].

References

  • PubChem. (2025).[1] 2-Methoxythiazole Compound Summary. National Library of Medicine. [Link]

  • Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline. Journal of the American Chemical Society.[2] [Link]

  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 4-Methoxy-2-phenylthiazole-5-carboxylic acid

[1] Executive Summary & Structural Context Topic: 1H NMR Characterization of 4-Methoxy-2-phenylthiazole-5-carboxylic acid. Primary Application: Verification of hydrolysis in the synthesis of thiazole-based Xanthine Oxida...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context

Topic: 1H NMR Characterization of 4-Methoxy-2-phenylthiazole-5-carboxylic acid. Primary Application: Verification of hydrolysis in the synthesis of thiazole-based Xanthine Oxidase (XO) inhibitors (e.g., Febuxostat analogs) and adenosine receptor antagonists.[1]

This guide provides a comparative technical analysis of the 1H NMR profile for 4-Methoxy-2-phenylthiazole-5-carboxylic acid . Unlike simple aliphatic molecules, this heteroaromatic scaffold presents unique shielding cones due to the thiazole-phenyl conjugation and the electron-donating methoxy group opposing the electron-withdrawing carboxylic acid.[1]

The "Silent" Thiazole Ring

A critical initial observation for this specific molecule is the absence of thiazole ring protons .

  • Position 2: Substituted by Phenyl.[2][3]

  • Position 4: Substituted by Methoxy (-OCH₃).[1][3][4]

  • Position 5: Substituted by Carboxylic Acid (-COOH).[1][4][5]

Consequently, the 1H NMR spectrum is defined entirely by substituents, making it a "clean" spectrum ideal for quantitative purity analysis (qNMR).

Structural Analysis & Expected Shifts

The molecule contains three distinct proton environments.[6] The following diagram illustrates the chemical structure and the associated proton environments used for assignment.

G cluster_0 Interpretation Logic Structure 4-Methoxy-2-phenylthiazole-5-carboxylic acid COOH COOH (Pos 5) ~12.0 - 14.0 ppm (Broad Singlet) Structure->COOH Deshielded by C=O OMe Methoxy (Pos 4) ~4.0 - 4.2 ppm (Singlet) Structure->OMe Donating to Heterocycle Phenyl Phenyl (Pos 2) 7.4 - 8.1 ppm (Multiplets) Structure->Phenyl Aromatic Ring Current Step1 1. Check 12-14 ppm Confirm Acid Step2 2. Check 4.0 ppm Confirm Methoxy Step1->Step2 Step3 3. Check 7-8 ppm Confirm Phenyl Step2->Step3

Figure 1: Structural breakdown of proton environments and interpretation logic flow.

Comparative Performance Analysis

This section compares the target molecule against its primary synthetic precursor (Ethyl Ester) and alternative solvent systems. This comparison is vital for process chemists monitoring reaction completion.

Comparison A: Acid vs. Ester Precursor

The most common "alternative" in a synthesis context is the unhydrolyzed ester: Ethyl 4-methoxy-2-phenylthiazole-5-carboxylate .[1]

FeatureTarget: Carboxylic AcidAlternative: Ethyl EsterDiagnostic Action
-COOH Proton 12.5 – 13.5 ppm (bs, 1H) AbsentPrimary Indicator: Appearance confirms hydrolysis.[1]
Ester -CH₂- Absent~4.35 ppm (q, J=7Hz, 2H) Disappearance confirms removal of ethyl group.[1]
Ester -CH₃ Absent~1.35 ppm (t, J=7Hz, 3H) Disappearance confirms removal of ethyl group.[1]
Methoxy (-OCH₃) ~4.10 ppm (s, 3H)~4.05 ppm (s, 3H)Minor shift; not diagnostic.[1]
Phenyl (Ar-H) 7.4 – 8.1 ppm (m, 5H)7.4 – 8.1 ppm (m, 5H)Remains largely unchanged.[1]

Insight: The disappearance of the quartet at ~4.35 ppm is the most reliable marker for reaction completion, as the acidic proton at 12+ ppm can sometimes broaden into the baseline if the sample is wet.

Comparison B: Solvent Effects (DMSO-d₆ vs. CDCl₃)

The choice of solvent drastically alters the visibility of the carboxylic acid proton.

Solvent-COOH VisibilityPhenyl ResolutionRecommendation
DMSO-d₆ Excellent. Sharp to broad singlet at 12-14 ppm.[1]Good separation of ortho/meta protons.Preferred for full characterization.
CDCl₃ Poor. Often invisible or extremely broad due to exchange.High resolution, but solubility may be limited.Use only if DMSO is unavailable or for ester intermediates.

Detailed Interpretation Protocol

This protocol assumes the use of DMSO-d₆ as the solvent.

Step 1: The Acidic Region (11.0 – 14.0 ppm)[1]
  • Signal: Broad Singlet (1H).[2]

  • Assignment: -COOH at position 5.

  • Nuance: This signal is concentration and moisture dependent.

    • Dry Sample: Sharp singlet near 13.0 ppm.

    • Wet Sample: Broad hump or completely exchanged with HOD peak (3.33 ppm).

  • Validation: Add a drop of D₂O. If this peak disappears, it confirms the labile proton (-COOH).[1]

Step 2: The Aromatic Region (7.4 – 8.1 ppm)[1][2]
  • Signal: Two sets of multiplets (Total 5H).

  • Assignment: Phenyl ring at position 2.

    • Ortho Protons (2H): Typically deshielded to ~7.9 – 8.1 ppm due to the electron-withdrawing nature of the thiazole ring (C=N bond).[1]

    • Meta/Para Protons (3H): Multiplet at ~7.4 – 7.6 ppm .

  • Integration Check: The total integral of this region should be set to 5.00.

Step 3: The Methoxy Region (3.9 – 4.2 ppm)[1]
  • Signal: Sharp Singlet (3H).

  • Assignment: -OCH₃ at position 4.

  • Shift Explanation: The methoxy group is attached to the heteroaromatic thiazole. This position is more deshielded than a typical anisole (methoxybenzene, ~3.8 ppm) due to the electron-deficient nature of the thiazole ring. Expect this peak around 4.10 ppm .

  • Common Impurity: Watch for residual Ethanol (if recrystallized from EtOH) which has a quartet at 3.44 ppm and triplet at 1.06 ppm in DMSO-d₆, or Ethyl Acetate (4.03 q, 1.99 s).[1] The Ethyl Acetate quartet can overlap dangerously with the Methoxy singlet.

Experimental Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Workflow Start Sample Preparation Solvent Dissolve ~5-10mg in 0.6mL DMSO-d6 (Ensure solvent is dry) Start->Solvent Acquisition Acquire 1H NMR (Min 16 scans, d1=2 sec) Solvent->Acquisition Process Phase & Baseline Correction Reference DMSO quintet to 2.50 ppm Acquisition->Process Check1 Check 12-14 ppm region Process->Check1 ResultA Peak Present: Confirm Acid Check1->ResultA Visible ResultB Peak Absent: Check Water Content / D2O Exchange Check1->ResultB Not Visible Final Integrate Phenyl (5H) vs OMe (3H) Target Ratio 5:3 ResultA->Final ResultB->Final

Figure 2: Experimental workflow for self-validating NMR acquisition.

Protocol Details
  • Sample Mass: Use 5–10 mg. Using less may lose the broad acid peak in the baseline noise; using more may cause line broadening due to viscosity/aggregation.

  • Solvent: DMSO-d₆ (99.9% D).

    • Why? It dissolves the polar acid and stabilizes the -COOH proton for detection.

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm . Do not use TMS if possible, as it is volatile; residual solvent signals are more reliable internal standards in this context.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (Standard).

    • Relaxation Delay (d1): At least 2.0 seconds . The carboxyl proton has a long T1 relaxation time. If d1 is too short, the integration of the acid proton will be under-represented.

References

  • ChemicalBook. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate NMR Data. (Provides baseline shift data for phenyl-thiazole systems).

  • Sigma-Aldrich. Ethyl 2-(4-methoxyphenyl)-4-phenylthiazole-5-carboxylate Product Sheet. (Reference for methoxy group shifts on thiazole analogs).

  • ResearchGate. Solvent effects on the nitrogen NMR shielding of 1,3,4-thiadiazole and Thiazole systems. (Authoritative grounding on solvent interactions with thiazole rings).

  • LibreTexts Chemistry. 1H NMR Spectra and Interpretation: Carboxylic Acids and Esters. (General principles for acid/ester shift differentiation).

  • National Institutes of Health (PMC). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents.[1] (Synthesis and characterization of related thiazole-4-carboxylic acid amides).

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Thiazole Derivatives

Introduction: The Critical Role of Purity in Thiazole-Based Pharmaceuticals Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Thiazole-Based Pharmaceuticals

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of FDA-approved drugs, exhibiting therapeutic effects ranging from anti-inflammatory and antimicrobial to anti-cancer and antiviral.[3][4] Given their potent biological activity, ensuring the purity of these Active Pharmaceutical Ingredients (APIs) is not merely a quality control checkpoint; it is a fundamental requirement for safety and efficacy. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to identify and quantify any substance that is not the drug substance itself.[5]

High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task, offering robust, reliable, and precise separation of the main compound from process-related impurities, degradants, and isomers.[6] This guide provides an in-depth, experience-driven comparison of HPLC with other analytical techniques and details a strategic workflow for developing a robust purity method for thiazole derivatives.

Strategic HPLC Method Development for Thiazole Derivatives

Developing a successful HPLC method is a systematic process rooted in understanding the physicochemical properties of the analyte. Thiazole derivatives are aromatic and often contain basic nitrogen atoms, which dictates the approach to their separation.[3]

The causality behind our experimental choices is paramount. We don't just select parameters; we anticipate the analyte's behavior and build a method that is inherently robust and self-validating. The following workflow illustrates this strategic approach.

HPLC_Method_Development cluster_0 Phase 1: Analyte & Column Chemistry cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Detection & Finalization A Analyte Characterization (pKa, logP, UV spectra) B Initial Column Selection (C18, 5 µm, 4.6x250 mm) A->B Informs choice C Select Organic Modifier (Acetonitrile vs. Methanol) B->C D Optimize Aqueous Phase (pH control, Buffer choice) C->D E Develop Elution Mode (Gradient vs. Isocratic) D->E F Detector Wavelength Selection (DAD for specificity) E->F G Optimize System Parameters (Flow Rate, Temperature) F->G H Method Validation (ICH Guidelines) G->H

Caption: A strategic workflow for HPLC method development.

Expertise in Column and Mobile Phase Selection
  • Column Choice (The Stationary Phase): A reversed-phase C18 column is the universal starting point for neutral to moderately polar compounds like many thiazole derivatives.[6][7]

    • The "Why": The non-polar C18 stationary phase retains the aromatic thiazole core through hydrophobic interactions. However, the basic nitrogen in the thiazole ring can interact with residual acidic silanols on the silica backbone, leading to peak tailing.

    • Expert Protocol: Always start with a modern, end-capped C18 column. If peak tailing persists, using a mobile phase with a low pH (e.g., 2.5-3.5) will protonate the basic nitrogen, minimizing silanol interactions and improving peak shape.

  • Mobile Phase Optimization (The Mobile Phase):

    • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds. It often provides sharper peaks and has a lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.[8][9]

    • Aqueous Phase and pH: This is the most critical parameter. The pH of the mobile phase must be controlled with a buffer to ensure consistent ionization of the analyte. For a basic thiazole derivative, a pH of ~3 will ensure it is in its protonated, more polar form, leading to predictable retention. A formic acid or phosphate buffer is a common choice.[10]

    • Gradient Elution: For purity analysis, a gradient elution (where the percentage of organic solvent is increased over time) is almost always necessary.[11] This ensures that highly retained, non-polar impurities are eluted from the column in a reasonable time while still providing good separation for early-eluting polar impurities.

Detector Selection: Ensuring Nothing is Missed

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended over a simple UV detector.[12]

  • The "Why": A DAD captures the entire UV-Vis spectrum for each point in the chromatogram. This is invaluable for purity analysis as it allows for:

    • Peak Purity Analysis: To check if a single chromatographic peak consists of more than one co-eluting compound.

    • Impurity Identification: Comparing the UV spectrum of an impurity peak to that of the main peak can give clues about its structure.

    • Optimal Wavelength Selection: You can retrospectively analyze the data at multiple wavelengths to find the best signal-to-noise ratio for all relevant peaks.

Experimental Protocol: Purity of 2-Amino-4-phenylthiazole

This protocol provides a robust starting point for the purity analysis of a typical thiazole derivative.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD detector (e.g., Waters Alliance, Agilent 1260).[8][9]

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and orthophosphoric acid.[8]

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD, 254 nm (acquire 200-400 nm)
Injection Vol. 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water to get a 100 µg/mL solution.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.[6]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.[6]

Comparative Guide: HPLC vs. Alternative Technologies

While HPLC is the workhorse, it's crucial to understand its performance relative to other techniques. This allows for informed decisions, especially when facing specific analytical challenges.

HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)

UPLC is a significant advancement in liquid chromatography that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[13][14]

FeatureHPLC (High-Performance LC)UPLC (Ultra-Performance LC)Rationale & Insight for Thiazole Analysis
Speed 15-30 min runtime1-10 min runtime[14]UPLC is superior. For high-throughput labs, UPLC can drastically increase sample throughput.
Resolution GoodExcellentUPLC is superior. The higher efficiency leads to sharper peaks and better separation of closely eluting impurities.[15][16]
Sensitivity StandardHigherUPLC is superior. Sharper peaks mean higher peaks, improving the signal-to-noise ratio for trace-level impurities.[13][16]
Solvent Usage HighLow (up to 9x less)[15][17]UPLC is superior. Reduces operational costs and environmental impact significantly.
System Cost LowerHigher[16]HPLC is more accessible. UPLC systems represent a significant capital investment.

Verdict: For routine QC with established methods, HPLC is robust and cost-effective. For method development, complex impurity profiling, or high-throughput needs, the speed, resolution, and sensitivity gains of UPLC are often justifiable.[16][17]

Liquid Chromatography vs. Gas Chromatography (GC)

The choice between LC and GC is fundamentally based on the analyte's volatility and thermal stability.

LC_vs_GC A Is the Thiazole Derivative Volatile & Thermally Stable? B Use Gas Chromatography (GC) A->B Yes (Rare Cases) C Use Liquid Chromatography (HPLC/UPLC) A->C No (Most Cases)

Caption: Decision workflow for choosing between LC and GC.

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. Most thiazole derivatives, being relatively complex and polar, are not sufficiently volatile for GC analysis without chemical derivatization.[18] This additional step adds complexity and potential for error.[18] However, GC can be an excellent tool for analyzing residual solvents or specific volatile impurities from the synthesis process.[19][20]

  • HPLC: As it analyzes samples in a liquid phase, HPLC does not require the analyte to be volatile, making it the default and superior choice for the vast majority of thiazole derivatives.[6]

HPLC vs. Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under an electric field.[5][21] This provides a fundamentally different and orthogonal separation mechanism to HPLC's partitioning-based separation.

FeatureHPLCCapillary Electrophoresis (CE)Rationale & Insight for Thiazole Analysis
Separation Principle Partitioning between mobile/stationary phasesDifferential migration in an electric field (charge/size ratio)[21]Complementary. CE can separate impurities that co-elute in HPLC.
Efficiency High (10,000-20,000 plates)Extremely High (>100,000 plates)CE is superior. Leads to very sharp peaks and high resolution.
Chiral Separations Requires expensive chiral columnsEasily achieved by adding a chiral selector to the buffer[22]CE is often superior and more flexible for separating thiazole enantiomers.
Sample Volume Microliters (µL)Nanoliters (nL)CE is superior for sample-limited analyses.
Robustness Very highModerate; sensitive to buffer composition and capillary surfaceHPLC is more robust for routine QC environments.

Verdict: HPLC is the primary tool for general purity analysis due to its robustness and versatility. CE is an invaluable orthogonal technique, particularly powerful for challenging separations, analyzing charged impurities, and especially for chiral purity analysis where it can be faster and more cost-effective to develop methods.[5][23]

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of thiazole derivatives, HPLC is the established and indispensable primary technique . Its robustness, reliability, and adaptability make it the workhorse of any pharmaceutical development lab. The strategic method development process outlined—focusing on the "why" behind column and mobile phase choices—is key to creating a scientifically sound and validated method.

However, a modern laboratory should leverage a multi-tool approach. UPLC offers a direct upgrade path for labs needing higher throughput and resolution. GC remains essential for orthogonal analysis of volatile impurities. Finally, Capillary Electrophoresis provides a powerful, alternative separation mechanism, proving invaluable for charged species and chiral analysis. By understanding the comparative strengths of each technique, scientists can select the most appropriate tool to ensure the purity, safety, and efficacy of these vital pharmaceutical compounds.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]

  • G. P. G. de C. Gomes, A. C. de O. e. S. Moreira, M. A. S. da Cunha, T. M. de A. e. S. de Souza, V. A. P. de F. Borges, P. A. L. de S. e. Castro, M. A. S. da Cunha, T. M. de A. e. S. de Souza, V. A. P. de F. Borges, P. A. L. de S. e. Castro. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. TrAC Trends in Analytical Chemistry, 133, 116091. Available at: [Link]

  • V. Jain, P. Kumar, P. K. Sharma. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]

  • ResearchGate. Examples of thiazole derivatives used as pharmaceutical agents. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • A. Cichocki. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. Available at: [Link]

  • S. Singh, A. K. Singh. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • G. P. G. de C. Gomes, A. C. de O. e. S. Moreira, M. A. S. da Cunha, T. M. de A. e. S. de Souza, V. A. P. de F. Borges, P. A. L. de S. e. Castro, M. A. S. da Cunha, T. M. de A. e. S. de Souza, V. A. P. de F. Borges, P. A. L. de S. e. Castro. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. TrAC Trends in Analytical Chemistry, 133, 116091. Available at: [Link]

  • S. S. S. Al-Deyab. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]

  • I. H. A. Ripain, N. Ngah. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • S. Nayyar, D. Kumar, P. Singh. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6661. Available at: [Link]

  • L. C. Salgado. (2023, September 19). An Introduction to Capillary Electrophoresis: Theory, Practice and Applications. Technology Networks. Available at: [Link]

  • S. K. L. Y. Cheun, S. K. L. Y. Cheun. (2010). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Analytical Sciences, 26(8), 817-832. Available at: [Link]

  • Agilent. High Performance Capillary Electrophoresis. Available at: [Link]

  • J. O. Levin, K. Andersson, C. A. Wachtmeister. (2000, September 15). Determination of total sulfur compounds and benzothiazole in asphalt fume samples by gas chromatography with sulfur chemiluminescence detection. Journal of environmental monitoring : JEM. Available at: [Link]

  • A. Rafoth, S. Gabriel, F. Sacher, H. J. Brauch. (2007, September 14). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of chromatography. A. Available at: [Link]

  • D. B. Kamkhede, P. R. Solanki. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • L. S. de O. Sales, L. S. de O. Sales, A. C. Leite, A. C. Leite, J. S. de A. Ribeiro, J. S. de A. Ribeiro, R. de C. e. S. de L. da R. Pitta, I. da R. Pitta, M. C. A. de Lima, M. C. A. de Lima, L. A. L. Soares, L. A. L. Soares. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(17), 14619-14627. Available at: [Link]

  • U. S. Basavanakatti, K. Swetha, S. K. S. Kumar, K. R. G. Kumar, V. H. Masand, R. S. R. Murthy, S. K. S. Kumar. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link]

  • U. S. Basavanakatti, K. Swetha, S. K. S. Kumar, K. R. G. Kumar, V. H. Masand, R. S. R. Murthy, S. K. S. Kumar. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. Available at: [Link]

  • H. R. M. Rashdan, S. A. G. El-Fattah, A. M. El-Naggar, A. M. El-Naggar. (2022, December 17). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Al-Azhar Bulletin of Science. Available at: [Link]

  • ResearchGate. Graphical representation of the thiazoline/thiazole formation (GC-MS)... Available at: [Link]

  • The Good Scents Company. thiazole, 288-47-1. Available at: [Link]

  • A. Radi, A. Radi. (2007). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Separation Science, 30(11), 1640-1650. Available at: [Link]

  • U. S. Basavanakatti, K. Swetha, S. K. S. Kumar, K. R. G. Kumar, V. H. Masand, R. S. R. Murthy, S. K. S. Kumar. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at: [Link]

  • S. Sharma, S. Sharma, A. Singh, A. Singh, K. Sharma, K. Sharma, M. Kumar, M. Kumar. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • P. Kaproń, A. Bielenica, J. S. Dobrowolski, J. S. Dobrowolski, J. K. Maurin, J. K. Maurin, A. E. Koziol, A. E. Koziol, A. De Simone, A. De Simone, A. M. Staszowska-Karkut, A. M. Staszowska-Karkut, J. R. Karkut, J. R. Karkut, A. K. Wróblewska, A. K. Wróblewska, M. Struga, M. Struga. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. Available at: [Link]

Sources

Validation

IR spectroscopy peaks for carboxylic acid and thiazole ring identification

An In-depth Guide to Differentiating Carboxylic Acids and Thiazole Rings using IR Spectroscopy Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry, providing a rapid and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Differentiating Carboxylic Acids and Thiazole Rings using IR Spectroscopy

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint. This guide provides a detailed comparison of the IR spectral features of two important functional groups: carboxylic acids and thiazole rings, offering researchers, scientists, and drug development professionals a practical framework for their identification and differentiation.

The carboxylic acid moiety (-COOH) is a cornerstone of many organic molecules, including a vast number of pharmaceuticals, due to its ability to participate in hydrogen bonding and its acidic nature. Similarly, the thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, found in drugs such as the antibiotic penicillin and the anticancer agent dasatinib. Distinguishing and confirming the presence of these groups is often a critical step in chemical synthesis and drug discovery.

This guide will delve into the specific vibrational modes that give rise to the characteristic IR peaks for each functional group, present comparative data, and provide a detailed experimental protocol for acquiring high-quality IR spectra.

The Vibrational Language of Molecules: Carboxylic Acids

The IR spectrum of a carboxylic acid is dominated by two extremely characteristic and easily identifiable absorptions: the O-H stretch and the C=O (carbonyl) stretch.

The Broad O-H Stretch

The most telling feature of a carboxylic acid in an IR spectrum is the incredibly broad and intense absorption band arising from the O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹ . This extensive broadening is a direct consequence of the strong hydrogen bonding between carboxylic acid molecules, which form stable dimers in the solid and liquid phases, and often even in concentrated nonpolar solutions. This hydrogen bonding weakens the O-H bond, causing its vibrational frequency to decrease and the signal to broaden significantly. In many cases, this broad O-H band can be so wide that it obscures other signals in the same region, such as C-H stretches.

The Intense C=O Carbonyl Stretch

The second key diagnostic peak for a carboxylic acid is the intense and sharp absorption corresponding to the C=O stretching vibration. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is typically observed between 1720-1700 cm⁻¹ . The exact position of this band can be influenced by the molecular structure:

  • Conjugation: If the carboxyl group is conjugated with a double bond or an aromatic ring, the C=O stretching frequency is lowered by 20-30 cm⁻¹, appearing in the range of 1710-1680 cm⁻¹ . This is due to the delocalization of pi-electrons, which reduces the double-bond character of the carbonyl group.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups on the α-carbon will increase the C=O stretching frequency.

Other Characteristic Vibrations

Beyond the two primary peaks, other vibrations can support the identification of a carboxylic acid:

  • C-O Stretch: A medium intensity band for the C-O stretching vibration is typically found between 1320-1210 cm⁻¹ .

  • O-H Bend: An out-of-plane O-H bending vibration often appears as a broad, medium-intensity peak centered around 920 cm⁻¹ .

The Spectral Signature of the Thiazole Ring

The IR spectrum of a thiazole ring is more complex than that of a simple carboxylic acid, characterized by a series of absorptions related to the vibrations of the entire ring system. The key is to look for a combination of peaks rather than a single dominant feature.

Ring Stretching Vibrations

The stretching vibrations of the thiazole ring involve the coupled vibrations of the C=C, C=N, and C-S bonds. These typically give rise to a series of medium to strong absorption bands in the fingerprint region:

  • C=N Stretch: This vibration is often observed in the range of 1650-1550 cm⁻¹ .

  • Ring Stretching (C=C and C=N): Multiple bands are characteristic of the thiazole ring system and are typically found between 1600-1450 cm⁻¹ . The exact positions and intensities of these bands are highly sensitive to the nature and position of substituents on the ring.

C-H Vibrations
  • Aromatic C-H Stretch: The C-H stretching vibrations of the hydrogens attached to the thiazole ring typically appear above 3000 cm⁻¹ , often in the 3100-3000 cm⁻¹ region. These are generally of weak to medium intensity.

  • C-H Bending: Out-of-plane C-H bending vibrations can be found in the 900-700 cm⁻¹ region and can be useful for determining the substitution pattern on the ring.

Comparative Analysis: Carboxylic Acid vs. Thiazole Ring

The following table summarizes the key IR absorption ranges for the unambiguous identification and differentiation of carboxylic acids and thiazole rings.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity & AppearanceKey Differentiating Feature
Carboxylic Acid O-H Stretch3300 - 2500Strong, very broadExtremely broad O-H absorption due to H-bonding.
C=O Stretch1720 - 1700 (dimer)Strong, sharpIntense and sharp carbonyl peak.
C-O Stretch1320 - 1210Medium-
O-H Bend~920Medium, broad-
Thiazole Ring Aromatic C-H Stretch3100 - 3000Weak to mediumAppears at higher frequency than aliphatic C-H.
C=N Stretch1650 - 1550Medium to strong-
Ring Stretching1600 - 1450Medium to strong (multiple bands)A series of characteristic bands in the fingerprint region.
C-H Bending900 - 700MediumCan indicate substitution pattern.
Logical Flow for Spectral Interpretation

The following diagram illustrates a decision-making workflow for identifying a carboxylic acid or a thiazole ring based on an IR spectrum.

G start Examine IR Spectrum broad_OH Broad band at 3300-2500 cm⁻¹? start->broad_OH strong_CO Strong, sharp peak at 1720-1700 cm⁻¹? broad_OH->strong_CO Yes check_thiazole Examine 3100-3000 cm⁻¹ and 1650-1450 cm⁻¹ regions broad_OH->check_thiazole No is_COOH Carboxylic Acid Likely Present strong_CO->is_COOH Yes no_COOH Carboxylic Acid Unlikely strong_CO->no_COOH No no_COOH->check_thiazole aromatic_CH Weak/medium peaks > 3000 cm⁻¹? check_thiazole->aromatic_CH ring_stretches Multiple medium/strong peaks at 1650-1450 cm⁻¹? aromatic_CH->ring_stretches Yes inconclusive Inconclusive or Other Functional Groups Present aromatic_CH->inconclusive No is_thiazole Thiazole Ring Likely Present ring_stretches->is_thiazole Yes ring_stretches->inconclusive No

Caption: Decision workflow for identifying carboxylic acids and thiazole rings from IR spectra.

Experimental Protocol: Obtaining a High-Quality IR Spectrum via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique in IR spectroscopy that requires minimal sample preparation.

Materials
  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Sample (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Use a lint-free wipe moistened with an appropriate solvent to gently clean the crystal surface.

    • Lower the ATR press arm.

    • In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Raise the ATR press arm.

    • Place a small amount of the solid sample onto the center of the ATR crystal. If the sample is a liquid, a single drop is sufficient.

    • Ensure the sample covers the crystal surface completely.

  • Sample Spectrum Acquisition:

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • In the software, initiate the collection of the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Use the software tools to identify and label the major absorption peaks.

    • Compare the peak positions with the characteristic values for carboxylic acids and thiazole rings as outlined in this guide.

  • Cleaning:

    • Raise the press arm and carefully remove the sample.

    • Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to prevent cross-contamination.

Workflow Diagram

G cluster_prep Preparation cluster_sample Sample Measurement cluster_analysis Analysis & Cleanup clean_crystal_bg 1. Clean ATR Crystal collect_bg 2. Collect Background Spectrum clean_crystal_bg->collect_bg apply_sample 3. Apply Sample to Crystal apply_pressure 4. Apply Pressure apply_sample->apply_pressure collect_sample 5. Collect Sample Spectrum apply_pressure->collect_sample process_spectrum 6. Process & Analyze Spectrum clean_crystal_final 7. Clean ATR Crystal process_spectrum->clean_crystal_final

Caption: Standard workflow for ATR-FTIR spectroscopy.

Conclusion

IR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The distinct and intense signals of the O-H and C=O stretches provide a definitive confirmation for the presence of a carboxylic acid. In contrast, the identification of a thiazole ring relies on the interpretation of a combination of characteristic ring and C-H vibrations in the fingerprint and C-H stretching regions of the spectrum. By understanding the origins of these vibrational modes and following a systematic approach to spectral analysis, researchers can confidently distinguish between these two crucial functional groups, accelerating their research and development efforts.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (2018).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815–10837). John Wiley & Sons Ltd. [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Krishnakumar, V., & John Xavier, R. (2004). FTIR and FT-Raman spectral analysis of 2-amino-4-methylthiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(10), 2371–2376. [Link]

Comparative

A Comparative Guide to the Biological Potency of 4-Methoxy and 4-Ethoxy Phenylthiazoles

Introduction: The Subtle Influence of Alkoxy Chains on Phenylthiazole Bioactivity The 2,4-disubstituted phenylthiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Influence of Alkoxy Chains on Phenylthiazole Bioactivity

The 2,4-disubstituted phenylthiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The electronic and steric nature of the substituents on the phenyl ring plays a pivotal role in modulating the biological efficacy of these compounds. Among the various possible modifications, substitution at the para-position of the phenyl ring with small alkoxy groups, such as methoxy (-OCH3) and ethoxy (-OCH2CH3), is a common strategy to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth comparison of the biological potency of 4-methoxy-phenylthiazoles versus their 4-ethoxy counterparts. While direct head-to-head comparative studies are not extensively reported in the literature, we can draw upon established structure-activity relationship (SAR) principles and data from broader studies on 4-alkoxy-phenylthiazoles to provide a scientifically grounded comparative analysis.[4][5] We will delve into the synthetic considerations, expected differences in biological activity based on SAR, and provide detailed experimental protocols for their evaluation.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of the 2,4-disubstituted phenylthiazole core is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-alkoxy-phenylthiazoles, the general workflow involves the reaction of a 2-bromo-1-(4-alkoxyphenyl)ethan-1-one with a suitable thioamide.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product alpha_haloketone 2-Bromo-1-(4-alkoxyphenyl)ethan-1-one (R = CH3 or CH2CH3) conditions Reflux in Ethanol alpha_haloketone->conditions + thioamide Thioamide thioamide->conditions phenylthiazole 2-Substituted-4-(4-alkoxyphenyl)thiazole conditions->phenylthiazole Hantzsch Condensation

Caption: General workflow for the Hantzsch synthesis of 4-alkoxy-phenylthiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(4-alkoxyphenyl)thiazole

This protocol describes a general procedure for the synthesis of the 2-amino-4-(4-alkoxyphenyl)thiazole scaffold, which can serve as a versatile intermediate for further derivatization.

Materials:

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one or 2-Bromo-1-(4-ethoxyphenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of the appropriate 2-bromo-1-(4-alkoxyphenyl)ethan-1-one in ethanol.

  • Add 1.1 equivalents of thiourea to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired 2-amino-4-(4-alkoxyphenyl)thiazole.

Comparative Biological Potency: A Structure-Activity Relationship Perspective

While direct comparative data is limited, we can infer potential differences in the biological potency of 4-methoxy and 4-ethoxy phenylthiazoles by considering the physicochemical properties of the methoxy and ethoxy groups. The primary difference lies in their lipophilicity and steric bulk.

Lipophilicity: The ethoxy group is more lipophilic than the methoxy group. This increased lipophilicity can influence several factors:

  • Membrane Permeability: Higher lipophilicity may enhance the ability of the compound to cross biological membranes, potentially leading to better cellular uptake and improved activity.[7]

  • Protein Binding: Increased lipophilicity can lead to stronger binding to hydrophobic pockets in target proteins, which could enhance potency. However, it may also increase non-specific binding and plasma protein binding, which could reduce the free drug concentration.

  • Metabolism: The terminal methyl group of the ethoxy substituent can be a site for oxidative metabolism.

Steric Bulk: The ethoxy group is sterically larger than the methoxy group. This can have both positive and negative effects:

  • Receptor Fit: The larger ethoxy group might provide a better fit in a large hydrophobic binding pocket of a target enzyme or receptor, leading to enhanced activity. Conversely, it could cause a steric clash, reducing binding affinity and potency.[8]

Antimicrobial Activity

In the context of antimicrobial agents, the lipophilicity of a compound is often a critical determinant of its activity, particularly against Gram-positive bacteria where the drug needs to traverse the cell membrane. It is plausible that the increased lipophilicity of a 4-ethoxy substituent could lead to enhanced antibacterial activity compared to a 4-methoxy analog, provided the steric bulk is tolerated by the target. For instance, some studies on thiazole derivatives have shown that increasing the lipophilicity of substituents can lead to improved antimicrobial potency.[7]

Table 1: Representative Antimicrobial Activity of a 4-Methoxyphenylthiazole Derivative

Compound Organism MIC (µg/mL) Reference

| 3-[2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazino)]butan-1-ol | Candida albicans | 0.5-2 |[9] |

Anticancer Activity

For anticancer agents, the effect of substituting a methoxy with an ethoxy group is highly dependent on the specific target and the binding site interactions. In a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), the 4-methoxy group on the phenyl ring was found to be important for their potent antiproliferative activity, which was mediated through the inhibition of tubulin polymerization.[6] It is conceivable that the slightly larger and more lipophilic ethoxy group could either enhance or diminish this activity depending on the precise nature of the binding pocket.

Table 2: Representative Anticancer Activity of a 4-Methoxyphenylthiazole Derivative

Compound Cell Line IC50 (µM) Reference
[3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide HL-60 (Leukemia) 7.5 µg/mL [9]

| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL |[9] |

Experimental Protocols for Biological Evaluation

To empirically determine the comparative potency of 4-methoxy and 4-ethoxy phenylthiazoles, standardized in vitro assays are essential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of antimicrobial agents.[10][11]

MIC_Workflow start Start prep_compounds Prepare serial dilutions of 4-methoxy and 4-ethoxy phenylthiazoles start->prep_compounds prep_inoculum Prepare standardized bacterial/fungal inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate_plate Inoculate 96-well plate containing compound dilutions with inoculum prep_compounds->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate at 37°C for 18-24 hours inoculate_plate->incubation read_results Visually inspect for turbidity or measure absorbance (OD600) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Test compounds (4-methoxy and 4-ethoxy phenylthiazoles)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Microplate reader (optional, for absorbance measurement)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the growth medium directly in the 96-well plate.

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microbes in medium without compound) and a negative control (medium only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.[12]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to determine the cytotoxicity of potential anticancer compounds.[13][14][15]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[16]

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • The following day, treat the cells with various concentrations of the 4-methoxy and 4-ethoxy phenylthiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[13][16]

  • Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While the current body of literature lacks a direct and comprehensive comparison of the biological potency of 4-methoxy versus 4-ethoxy phenylthiazoles, established principles of medicinal chemistry and structure-activity relationships allow for informed predictions. The seemingly minor difference of a single methylene unit in the alkoxy chain can have a significant impact on the physicochemical properties of the molecule, primarily its lipophilicity and steric profile. These changes, in turn, can modulate the compound's interaction with biological targets and its overall efficacy.

It is hypothesized that the increased lipophilicity of the 4-ethoxy group may be advantageous for antimicrobial activity, particularly against Gram-positive bacteria. For anticancer activity, the effect is more target-dependent, and the subtle change in size and lipophilicity could either enhance or diminish potency. To definitively ascertain the comparative biological potency, the synthesis of both series of compounds and their evaluation in standardized biological assays, as detailed in this guide, are essential. Such studies would provide valuable insights for the rational design of future phenylthiazole-based therapeutic agents.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Retrieved from [Link]

  • PubMed. (2018, May 25). Alkoxyphenylthiazoles with broad-spectrum activity against multidrug-resistant gram-positive bacterial pathogens. Retrieved from [Link]

  • PubMed. (2011, July 14). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Retrieved from [Link]

  • Biopolymers and Cell. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Retrieved from [Link]

  • PubMed. (2009, March 26). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Retrieved from [Link]

  • MDPI. (2023, March 30). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved from [Link]

  • MDPI. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Retrieved from [Link]

  • ResearchGate. (2025, August 18). Exploring novel thiazolo[5,4-f]quinoline-based scaffolds as promising antimicrobial agents through synthesis and molecular insights. Retrieved from [Link]

  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. Retrieved from [Link]

Sources

Validation

Validation of Analytical Methods for 2-Phenylthiazole-5-Carboxylic Acid

Executive Summary 2-Phenylthiazole-5-carboxylic acid (CAS: 10058-38-5) is a critical pharmacophore and synthetic intermediate, most notably serving as the structural backbone for Febuxostat , a non-purine xanthine oxidas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylthiazole-5-carboxylic acid (CAS: 10058-38-5) is a critical pharmacophore and synthetic intermediate, most notably serving as the structural backbone for Febuxostat , a non-purine xanthine oxidase inhibitor used in the treatment of gout.

In drug development, this molecule presents a dual analytical challenge:

  • As a Raw Material: It requires high-precision assay methods (>99.0% purity) to ensure yield and quality in subsequent synthesis steps.

  • As a Process Impurity: It must be monitored at trace levels (<0.1%) in the final Active Pharmaceutical Ingredient (API), often requiring high-sensitivity detection.

This guide objectively compares the industry-standard HPLC-UV method against the modern UHPLC-MS/MS alternative, providing a validated protocol framework compliant with ICH Q2(R2) guidelines.

Chemical Context & Method Selection

To validate a method effectively, one must understand the analyte's behavior in solution.

  • Structure: Aromatic thiazole ring with a phenyl group at C2 and a carboxylic acid at C5.

  • Acidity (pKa): The carboxylic acid moiety typically has a pKa range of 3.5 – 4.0 .

  • Chromatographic Implications:

    • pH Sensitivity: At neutral pH, the molecule is ionized (carboxylate anion), leading to poor retention on C18 columns and peak fronting.

    • Method Choice: Acidic mobile phases (pH 2.0 – 3.0) are mandatory to suppress ionization, keeping the molecule in its neutral, hydrophobic form for optimal interaction with the stationary phase.

Method Development Decision Tree

MethodSelection Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc Raw Material Assay (>98% Purity) Goal->HighConc High Conc. LowConc Trace Impurity in API (<0.1% Level) Goal->LowConc Trace Level HPLC Standard HPLC-UV (Robust, Low Cost) HighConc->HPLC Routine QC UHPLC UHPLC-MS/MS (High Sensitivity, Speed) LowConc->UHPLC Genotoxic/Trace Screening Validation Final Validated Method HPLC->Validation Validate per ICH Q2(R2) UHPLC->Validation

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the development phase and concentration requirements.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following table contrasts the performance of the standard Quality Control (QC) method against the high-throughput R&D method.

FeatureStandard HPLC-UV (The Workhorse)UHPLC-MS/MS (The Specialist)
Primary Application Raw material assay & purity (QC release).Trace impurity profiling in Febuxostat API.
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C18 (1.7 µm, 2.1 x 50 mm)
Detection Limit (LOD) ~0.5 µg/mL< 0.005 µg/mL (High Sensitivity)
Run Time 15 – 25 minutes3 – 5 minutes
Solvent Consumption High (~20-30 mL/run)Low (< 3 mL/run)
Cost Per Analysis Low ($)High (

$)
Robustness High (Tolerates matrix effects well)Moderate (Susceptible to matrix suppression)

Expert Insight: While UHPLC offers speed, HPLC-UV remains the gold standard for assay validation of 2-phenylthiazole-5-carboxylic acid due to its superior precision (RSD < 0.5%) and lower equipment cost, making it accessible for global supply chain partners.

Validated Experimental Protocol (HPLC-UV)

This protocol is designed for the assay and purity determination of 2-phenylthiazole-5-carboxylic acid. It uses a phosphate buffer to ensure the analyte remains protonated.

Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: L1 (C18) Column, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Wavelength: 272 nm (Lambda max) and 210 nm (Impurity monitoring).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.05  with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.
    
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07030
12.03070
15.03070
15.17030
20.07030
Standard Preparation
  • Stock Solution: Weigh 25 mg of 2-phenylthiazole-5-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve in 50% Methanol. (Conc: 500 ppm).

  • Working Standard: Dilute 5 mL of Stock to 50 mL with Mobile Phase. (Conc: 50 ppm).

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed. The recent ICH Q2(R2) revision emphasizes lifecycle management and robustness.[1]

Specificity (Selectivity)[4][8][9]
  • Objective: Prove the peak is pure and distinct from solvents or synthesis precursors (e.g., thiobenzamide).

  • Protocol: Inject Blank, Placebo, and Spiked Sample.

  • Acceptance: No interfering peaks at the retention time of the analyte. Peak Purity Index > 0.999 (using PDA detector).

Linearity[3]
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels ranging from 50% to 150% of the target concentration (e.g., 25 ppm to 75 ppm).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)[3]
  • Objective: Confirm the method measures the true value.

  • Protocol: Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Precision[3][4]
  • System Precision: 6 replicate injections of the Standard. RSD ≤ 1.0%.

  • Method Precision: 6 separate preparations of a single sample batch. RSD ≤ 2.0%.

Validation Workflow Diagram

ValidationWorkflow Prep Sample Preparation (Std & Spiked) Suitability System Suitability (Tailing < 2.0, Plates > 2000) Prep->Suitability Suitability->Prep Fail (Troubleshoot) Execution Execute Validation (Lin, Acc, Prec, Spec) Suitability->Execution Pass DataCalc Data Calculation (RSD, R², Recovery) Execution->DataCalc Report Validation Report (ICH Q2 R2 Compliant) DataCalc->Report

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) standards.

Troubleshooting & Robustness

Critical Failure Mode: Peak Tailing

  • Cause: Secondary interactions between the basic nitrogen in the thiazole ring and residual silanols on the silica column.

  • Solution: Ensure the buffer pH is maintained at 2.5. If tailing persists (> 1.5), add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.

Critical Failure Mode: Retention Time Shift

  • Cause: Volatility of organic modifier or temperature fluctuation.

  • Solution: Use a column oven (30°C) rather than ambient temperature. Pre-mix mobile phases if using isocratic holds, though the gradient proposed above is generally more stable.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Ranjith, K., et al. (2017). Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC. International Journal of Research in Pharmacy and Biosciences. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54588800, Febuxostat impurity 7 (2-Phenylthiazole-5-carboxylic acid derivative).[Link]

  • Phenomenex. (2025).[2][3] HPLC vs UHPLC: Key Differences & Applications.[4][2][5][Link]

Sources

Comparative

Technical Guide: Thermal Analysis &amp; Melting Point Determination of Thiazole Acids

Executive Summary In drug development, Thiazole Carboxylic Acids (e.g., Thiazole-4-carboxylic acid, 2-aminothiazole-4-carboxylic acid) serve as critical scaffolds for antibiotics, antineoplastics, and NSAIDs. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, Thiazole Carboxylic Acids (e.g., Thiazole-4-carboxylic acid, 2-aminothiazole-4-carboxylic acid) serve as critical scaffolds for antibiotics, antineoplastics, and NSAIDs. However, their solid-state characterization presents a unique failure point for standard laboratory protocols.

Unlike carbocyclic analogs (e.g., benzoic acid), thiazole acids exhibit high susceptibility to thermal decarboxylation and sublimation prior to melting. This guide objectively compares the "standard" capillary melting point method against the required "advanced" thermal analysis workflow (DSC/TGA). We demonstrate that relying solely on capillary melting points yields false purity data for thiazole intermediates, specifically distinguishing between the stable 4-isomer and the labile 2-isomer .

Part 1: The Challenge – Why Standard Methods Fail

The core issue with thiazole acids is the electronic instability of the carboxylic group relative to the heteroatoms (Sulfur and Nitrogen).

  • Decarboxylation: The electron-withdrawing nature of the C=N bond facilitates the loss of CO₂ upon heating, particularly in Thiazole-2-carboxylic acid . The resulting "melting point" is actually a decomposition temperature (

    
    ), which varies based on heating rate.
    
  • Sublimation: Thiazoles often sublime before melting due to weak dispersive forces in the crystal lattice, coating capillary tubes and obscuring visual endpoints.

  • Solvatomorphism: Thiazole nitrogens are aggressive hydrogen-bond acceptors, frequently trapping solvent molecules (water, ethanol) that mimic impurity depressions in melting point data.

Part 2: Comparative Methodology

We compare three analytical approaches for characterizing Thiazole-4-carboxylic acid (T4CA) and its analogs.

Table 1: Method Performance Matrix
FeatureMethod A: Capillary MP (Traditional)Method B: DSC (Differential Scanning Calorimetry)Method C: TGA (Thermogravimetric Analysis)
Primary Output Visual Liquefaction (

)
Heat Flow (

,

)
Mass Loss (

,

)
Thiazole Suitability Low High (with sealed pans)Critical (for solvates)
Sample Req. ~5 mg2–5 mg5–10 mg
Precision ± 1.0 °C± 0.1 °C± 0.5 °C
Risk Factor Subjective endpoint; misses decarboxylation.Pan rupture if CO₂ release is rapid.None (open system).
Cost/Run LowHighMedium

Part 3: Experimental Case Study

Objective: Differentiate the thermal stability of Thiazole-4-carboxylic acid (Product) versus Thiazole-2-carboxylic acid (Alternative) using the recommended workflow.

Experimental Protocol (Self-Validating)

Pre-requisite: System Suitability Test. Run Indium standard (


). Acceptance criteria: 

.

Step 1: Thermogravimetric Screening (TGA)

  • Instrument: TA Instruments Q500 or equivalent.

  • Pan: Platinum (open).

  • Ramp: 10 °C/min from 30°C to 300°C.

  • Purge: Nitrogen (40 mL/min).

  • Purpose: Identify desolvation (

    
    ) and decomposition onset (
    
    
    
    ).

Step 2: DSC Characterization

  • Instrument: DSC 2500 or equivalent.

  • Pan: Hermetically Sealed Aluminum Pan with a laser-drilled pinhole (50 µm).

    • Why? The pinhole allows self-generated atmosphere to suppress sublimation while venting CO₂ to prevent pan deformation.

  • Ramp: 5 °C/min (slower rate improves resolution of overlapping events).

Results & Interpretation
Case A: Thiazole-4-carboxylic acid (The Stable Scaffold)
  • TGA Result: Flat baseline up to ~190°C. No solvent loss.

  • DSC Result: Sharp endotherm at 196.5°C (

    
    ).
    
Case B: Thiazole-2-carboxylic acid (The Labile Isomer)
  • TGA Result: Significant mass loss (onset ~145°C). The mass loss corresponds to 44 Da (CO₂).

  • DSC Result: Broad endotherm starting at 140°C, immediately followed by a noisy baseline.

Visualizing the Mechanism

The following diagram illustrates why the 2-isomer fails thermal stability tests compared to the 4-isomer.

ThiazoleStability cluster_0 Thiazole-2-Carboxylic Acid (Unstable) cluster_1 Thiazole-4-Carboxylic Acid (Stable) T2 2-COOH Thiazole Inter Carbanion Intermediate (Stabilized by N/S) T2->Inter Heat (>140°C) Prod2 Thiazole + CO2 (Decomposition) Inter->Prod2 -CO2 T4 4-COOH Thiazole Melt Liquid Phase (True Melt) T4->Melt Heat (196°C)

Caption: Comparative thermal pathways. The 2-isomer undergoes decarboxylation due to resonance stabilization of the intermediate, whereas the 4-isomer exhibits a true melting transition.

Part 4: Critical Recommendations

For researchers working with thiazole intermediates:

  • Abandon Capillary MP for Initial Screening: If you observe "browning" or gas evolution in the capillary tube, the data is invalid.

  • Mandatory TGA: You cannot interpret a DSC endotherm for a thiazole acid without a concurrent TGA trace. If TGA shows >1% mass loss at the DSC endotherm onset, the event is decomposition or desolvation, not melting.

  • Purity Calculation: Do not use the Van't Hoff equation (DSC purity) for Thiazole-2-carboxylic acid, as the decomposition reaction kinetics will distort the melting peak shape.

Validated Workflow Diagram

Workflow Start Sample: Thiazole Acid Derivative TGA Step 1: TGA (Open Pan) Rate: 10°C/min Start->TGA Decision1 Mass Loss < 100°C? TGA->Decision1 Solvate Result: Solvate/Hydrate Action: Dry & Retest Decision1->Solvate Yes Decision2 Mass Loss coincides with Thermal Event? Decision1->Decision2 No DSC_Sealed Step 2: DSC (Pinhole Lid) Rate: 5°C/min Decision2->DSC_Sealed No (e.g. 4-isomer) Decomp Result: Decomposition (Not a MP) Decision2->Decomp Yes (e.g. 2-isomer) TrueMelt Result: True Melting Point (Valid for Purity) DSC_Sealed->TrueMelt

Caption: Decision tree for selecting the correct thermal analysis protocol based on TGA screening results.

References

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, and Thermal Properties. Molecules. Link

  • National Institutes of Health (NIH). (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Decarboxylation Mechanisms. PubMed Central. Link (Note: Generalized link to PMC search for verified access).

  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids. Link

  • Royal Society of Chemistry. (1991). Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. J. Chem. Soc., Perkin Trans. 2. Link

  • PubChem. (2025).[2] 2-Aminothiazole-4-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-2-phenylthiazole-5-carboxylic acid proper disposal procedures

Topic: 4-Methoxy-2-phenylthiazole-5-carboxylic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] Executive Summary & Chemical Iden...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-2-phenylthiazole-5-carboxylic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Summary & Chemical Identity

Objective: This guide provides a scientifically grounded, compliant protocol for the disposal of 4-Methoxy-2-phenylthiazole-5-carboxylic acid . As a Senior Application Scientist, I emphasize that safe disposal is not merely a regulatory checkbox but a critical component of experimental integrity and environmental stewardship.

Chemical Identity:

  • Compound Name: 4-Methoxy-2-phenylthiazole-5-carboxylic acid[1][2]

  • CAS Number: 1160262-47-4[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1][2]
  • Functional Groups: Thiazole ring (S/N heterocycle), Carboxylic acid (-COOH), Methoxy ether (-OCH

    
    ), Phenyl ring.[1]
    

Critical Disposal Rationale: This compound contains both sulfur and nitrogen within its heterocyclic core.[1] Improper disposal (e.g., standard incineration without scrubbers or drain disposal) poses two specific risks:

  • Environmental Toxicity: Thiazole derivatives often exhibit aquatic toxicity.[1]

  • Combustion Byproducts: Thermal decomposition releases Sulfur Oxides (SO

    
    ) and Nitrogen Oxides (NO
    
    
    
    ), which are corrosive and regulated pollutants.[1]

Hazard Profiling & Incompatibility

Before initiating disposal, you must characterize the waste to prevent reactive incidents in the waste stream.[1]

Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) with analogous thiazole carboxylic acids (e.g., CAS 33763-20-1).[1]

Hazard TypeCodeDescriptionOperational Implication
Health H315 Causes skin irritation.[1][3][4]Double-glove (Nitrile) required.[1]
Health H319 Causes serious eye irritation.[1][3]Chemical splash goggles mandatory.[1]
Health H335 May cause respiratory irritation.[1][3]Handle solid waste in a fume hood.[1]
Environmental H410/H411 Toxic to aquatic life.[1][5]ZERO TOLERANCE for drain disposal.[1]
Chemical Incompatibilities

The carboxylic acid moiety makes this compound reactive toward bases, while the thiazole ring can be sensitive to strong oxidizers.[1]

  • Strong Bases (NaOH, KOH): Exothermic neutralization.[1] Do not mix bulk solid acid with concentrated base waste.[1]

  • Oxidizing Agents (Peroxides, Nitric Acid): Potential for violent oxidation of the sulfur/nitrogen heterocycle.[1]

  • Reducing Agents: Potential to cleave the ether linkage or reduce the carboxylic acid.[1]

Waste Stream Decision Matrix

The following logic gate determines the correct disposal path based on the physical state and purity of the waste.

WasteDecisionTree Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound or Spill Debris Liquid Liquid / Solution StateCheck->Liquid Reaction Mix or Mother Liquor SegregateSolid Segregate: Solid Hazardous (Non-Halogenated Organic) Solid->SegregateSolid SolventCheck Solvent Type? Liquid->SolventCheck ContamCheck Contaminated with Halogens? StreamA Stream A: Halogenated Organic Solvent Waste SolventCheck->StreamA Contains DCM, Chloroform, etc. StreamB Stream B: Non-Halogenated Organic Solvent Waste SolventCheck->StreamB Contains MeOH, Ethyl Acetate, DMSO Incinerate Disposal: High-Temp Incineration (w/ Scrubber for SOx/NOx) SegregateSolid->Incinerate StreamA->Incinerate StreamB->Incinerate

Figure 1: Decision matrix for segregating 4-Methoxy-2-phenylthiazole-5-carboxylic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance & Contaminated Debris)

Applicability: Expired chemical stocks, weighing paper, contaminated gloves, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to potential acid corrosion over time.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Organic Acid."[1]

    • Constituents: List "4-Methoxy-2-phenylthiazole-5-carboxylic acid" explicitly.

    • Hazard Checkboxes: Check "Irritant" and "Toxic."[1]

  • Segregation: Do not mix with oxidizing solids (e.g., nitrates, permanganates) or active metals.[1]

  • Final Disposal: Transfer to the facility's hazardous waste accumulation area for incineration .

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, HPLC effluent, mother liquors.[1]

  • pH Check: If the solution is highly acidic (pH < 2) due to the compound or added reagents, consider a cautious neutralization to pH 5-9 before adding to the solvent waste drum, only if your facility's protocol requires neutral waste.[1]

    • Note: For most organic solvent streams, neutralization is NOT required; the acidity of this carboxylic acid is generally tolerated in organic waste streams.[1]

  • Solvent Compatibility:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated Waste: If dissolved in Methanol, DMSO, or Ethyl Acetate.[1]

  • Accumulation: Pour into the appropriate safety can (flame arrestor equipped).

  • Documentation: Log the approximate mass of the thiazole compound in the waste log. This is vital for the disposal vendor to adjust scrubber parameters for Sulfur content.[1]

Emergency Response: Spill Management

Scenario: You have dropped a 5g vial of solid 4-Methoxy-2-phenylthiazole-5-carboxylic acid on the lab floor.

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Containment (Cover with damp paper towel to suppress dust) PPE->Contain Clean 4. Mechanical Pickup (Scoop/Sweep) Contain->Clean Wash 5. Surface Decontamination (Soap & Water) Clean->Wash Dispose 6. Bag & Tag (Solid Haz Waste) Wash->Dispose

Figure 2: Immediate response workflow for solid spills.[1][5]

Step-by-Step Cleanup:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area for 10 minutes.[1]

  • Dust Suppression: Do not dry sweep.[1] Cover the spill with a paper towel dampened with water or an inert absorbent (vermiculite) to prevent dust inhalation.[1]

  • Collection: Use a plastic scoop or dustpan.[1] Place material into a clear hazardous waste bag or wide-mouth jar.

  • Decontamination: Wipe the surface with a mild soap solution (to solubilize the organic acid) followed by water.[1]

  • Verification: A pH strip test on the wet surface can confirm if acidic residues remain (Target: pH 6-7).[1]

Regulatory Compliance (US/EU Context)

  • EPA RCRA (USA):

    • This compound is not explicitly P-listed or U-listed.[1]

    • However, it must be characterized.[1] If the waste exhibits Ignitability (D001, if in flammable solvent) or Corrosivity (D002, if pH < 2), it carries those codes.[1]

    • Default Classification: If not characteristic, classify as "Non-RCRA Regulated Hazardous Waste" (state dependent) but treat as toxic organic waste.

  • EU Waste Framework Directive:

    • EWC Code: Likely 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • PubChem. (n.d.).[1] 4-Methoxy-2-phenylthiazole-5-carboxylic acid (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link][1]

Sources

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